molecular formula C8H8BrNO2 B3030299 Methyl 4-bromo-6-methylnicotinate CAS No. 886372-03-8

Methyl 4-bromo-6-methylnicotinate

Cat. No.: B3030299
CAS No.: 886372-03-8
M. Wt: 230.06
InChI Key: FMJSNBQBECMUBY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-methylnicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJSNBQBECMUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251354
Record name Methyl 4-bromo-6-methyl-3-pyridinecarboxylate
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-03-8
Record name Methyl 4-bromo-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Methyl 4-bromo-6-methylnicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and analytical characterization of Methyl 4-bromo-6-methylnicotinate, a valuable building block in the development of novel pharmaceutical compounds and functional materials. This document outlines a robust synthetic protocol and comprehensive characterization data, presented in a clear and accessible format for laboratory application.

Synthesis of this compound

The synthesis of this compound is accomplished via a bromination reaction starting from Methyl 4-hydroxy-6-methylnicotinate. This procedure offers a reliable and efficient route to the desired product.

Reaction Scheme

The overall transformation involves the conversion of a hydroxyl group to a bromine atom on the pyridine ring using a suitable brominating agent.

Experimental Protocol

This section details the materials, reagents, and step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Phosphorus(V) oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum Ether (PE)

  • Ethyl Acetate (EA)

  • Silica gel (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-hydroxy-6-methylnicotinate (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus(V) oxybromide (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, warm the reaction mixture to 35 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Cool the resulting residue to 0 °C.

  • Carefully quench the reaction by the dropwise addition of ethanol, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

  • Transfer the mixture to a separatory funnel and wash with brine (3 x volume of the organic layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent system of petroleum ether and ethyl acetate (4:1 v/v) to yield this compound as a yellow solid.[1]

Characterization

The identity, structure, and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: Standard parameters are used for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) disc.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is used.

  • Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

Data Presentation

The quantitative data obtained from the synthesis and characterization are summarized in the following tables.

Table 1: Physical and Synthesis Data

ParameterValue
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
AppearanceYellow Solid[1]
Yield82%[1]
CAS Number886372-03-8

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
8.79Singlet1HPyridine-H2
7.40Singlet1HPyridine-H5
3.85Singlet3HOCH₃
2.47Singlet3HCH₃

Data sourced from the Royal Society of Chemistry's Electronic Supplementary Information.[1]

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) [ppm]Assignment
164.62C=O (Ester)
162.43Pyridine-C6
151.43Pyridine-C2
132.95Pyridine-C4
128.65Pyridine-C3
124.61Pyridine-C5
52.46OCH₃
24.00CH₃

Data sourced from the Royal Society of Chemistry's Electronic Supplementary Information.[1]

Table 4: IR and HRMS Data

TechniqueKey Features
IR (cm⁻¹) Characteristic absorptions for C=O (ester), C=C and C=N (aromatic), C-O, and C-H bonds are expected.
HRMS (ESI-TOF) The calculated exact mass for [M+H]⁺ (C₈H₉BrNO₂⁺) would be compared to the experimentally observed value.

(Note: Specific experimental IR and HRMS data were not found in the search results. The table indicates the expected characterization data.)

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

synthesis_workflow start Methyl 4-hydroxy-6- methylnicotinate step1 Add POBr3 in DCM at 0 °C start->step1 step2 Stir at 35 °C step1->step2 step3 Workup (EtOH, NaHCO3, Brine) step2->step3 step4 Column Chromatography (PE/EA 4:1) step3->step4 end_product Methyl 4-bromo-6- methylnicotinate step4->end_product

Caption: Workflow for the synthesis of this compound.

characterization_workflow product Purified Product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir hrms HRMS Analysis product->hrms data Structural Confirmation & Purity Assessment nmr->data ir->data hrms->data

Caption: Analytical workflow for the characterization of the final product.

References

Spectroscopic Profile of Methyl 4-bromo-6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromo-6-methylnicotinate (CAS No: 886372-03-8), a key heterocyclic building block in medicinal chemistry and materials science. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from analogous compounds and spectral prediction tools, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.80Singlet1HH-2 (Aromatic)
~7.50Singlet1HH-5 (Aromatic)
~3.90Singlet3H-OCH₃ (Ester)
~2.60Singlet3H-CH₃ (Ring)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~160C-6 (Aromatic)
~150C-2 (Aromatic)
~140C-4 (Aromatic)
~125C-5 (Aromatic)
~122C-3 (Aromatic)
~53-OCH₃ (Ester)
~24-CH₃ (Ring)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aromatic and aliphatic)
~1725StrongC=O stretch (ester)
~1580, 1450Medium-StrongC=C and C=N stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100MediumC-N stretch (aromatic ring)
~850StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
231/229High[M]⁺ (Molecular ion peak, bromine isotopes)
200/198Medium[M - OCH₃]⁺
172/170Medium[M - COOCH₃]⁺
150Low[M - Br]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 4-hydroxy-6-methylnicotinic acid.

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid To a solution of 4-hydroxy-6-methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol (MeOH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are added at room temperature. The reaction mixture is stirred under reflux conditions and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.

Step 2: Bromination of Methyl 4-hydroxy-6-methylnicotinate Phosphorus(V) oxybromide (POBr₃) is added portion-wise to a solution of methyl 4-hydroxy-6-methylnicotinate in DCM at 0°C. The solution is then warmed and stirred until the starting material is consumed, as monitored by TLC. The reaction mixture is concentrated, and the residue is carefully quenched with ethanol and a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by silica gel column chromatography affords this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed.

Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 4-bromo-6-methylnicotinate Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-6-methylnicotinate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-donating methyl group, and an ester functionality on a pyridine core, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in cross-coupling reactions. Detailed experimental protocols, quantitative data where available, and logical relationship diagrams are presented to assist researchers in its effective utilization.

Chemical Properties and Stability

This compound is a halogenated pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It is typically a solid or semi-solid at room temperature.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 886372-03-8--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₈BrNO₂--INVALID-LINK--
Molecular Weight 230.06 g/mol --INVALID-LINK--
Physical Form Liquid or Solid or Semi-solid or lump--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--, --INVALID-LINK--
Stability and Storage

Synthesis

The synthesis of this compound is a multi-step process that typically starts from 6-methylnicotinic acid. A common route involves the esterification of the carboxylic acid followed by bromination.

Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination 6-Methylnicotinic_acid 6-Methylnicotinic Acid Methyl_6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic_acid->Methyl_6-methylnicotinate  Reflux Methanol Methanol (CH3OH) Methanol->Methyl_6-methylnicotinate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_6-methylnicotinate Methyl_4-hydroxy-6-methylnicotinate Methyl 4-hydroxy-6-methylnicotinate Methyl_4-bromo-6-methylnicotinate This compound Methyl_4-hydroxy-6-methylnicotinate->Methyl_4-bromo-6-methylnicotinate  Heat POBr3 Phosphoryl Tribromide (POBr3) POBr3->Methyl_4-bromo-6-methylnicotinate

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 4-hydroxy-6-methylnicotinate

A documented synthetic route to this compound starts from Methyl 4-hydroxy-6-methylnicotinate.[2] This process involves a bromination reaction using a reagent like phosphoryl tribromide (POBr₃) to replace the hydroxyl group with a bromine atom.[2]

Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position of the pyridine ring. This bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several widely used cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

G Reactant_A This compound Product 4-Aryl/Alkenyl-6-methylnicotinate Reactant_A->Product Reactant_B Organoboronic Acid/Ester (R-B(OR)2) Reactant_B->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3, K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling with (5-chloro-2-(difluoromethoxy)pyridin-3-yl)boronic acid

A mixture of this compound (100 mg, 0.435 mmol), (5-chloro-2-(difluoromethoxy)pyridin-3-yl)boronic acid (150 mg, 0.673 mmol), K₂CO₃ (180 mg, 1.30 mmol), and Pd(dppf)Cl₂ (56.1 mg, 0.076 mmol) in 1,4-dioxane (2 mL) and water (0.4 mL) was heated at 100 °C under a nitrogen atmosphere for 4 hours.[3]

Experimental Protocol: General Suzuki-Miyaura Coupling

To a solution of this compound (451 mg, 2.0 mmol) in 1,4-dioxane (20 mL) was added a boronic acid, Pd(dppf)Cl₂·CH₂Cl₂ (160 mg, 196 µmol), and K₃PO₄ (1.3 g, 5.9 mmol) in sequence at 25 °C. The reaction mixture was charged with nitrogen three times and stirred at 100 °C for 2 hours under a nitrogen atmosphere.[4]

Table 2: Suzuki-Miyaura Coupling Reaction Parameters

ParameterCondition 1Condition 2
Boronic Acid (5-chloro-2-(difluoromethoxy)pyridin-3-yl)boronic acidGeneral
Catalyst Pd(dppf)Cl₂Pd(dppf)Cl₂·CH₂Cl₂
Base K₂CO₃K₃PO₄
Solvent 1,4-Dioxane / Water1,4-Dioxane
Temperature 100 °C100 °C
Time 4 h2 h
Reference WO2024211836A2[3]WO2024211834A1[4]

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

G Reactant_A This compound Product 4-Alkynyl-6-methylnicotinate Reactant_A->Product Reactant_B Terminal Alkyne (R-C≡CH) Reactant_B->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Cu_Catalyst Cu Co-catalyst (e.g., CuI) Cu_Catalyst->Product Base Base (e.g., Et3N) Base->Product G Reactant_A This compound Product 4-Amino-6-methylnicotinate Reactant_A->Product Reactant_B Amine (R1R2NH) Reactant_B->Product Catalyst Pd Catalyst & Ligand (e.g., Pd2(dba)3 / BINAP) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

References

Commercial availability and suppliers of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 4-bromo-6-methylnicotinate is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom at the 4-position, a methyl group at the 6-position, and a methyl ester at the 3-position, makes it a versatile intermediate for a variety of cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 886372-03-8) is readily available from a range of chemical suppliers. The purity and offered quantities vary, catering to both small-scale research and larger-scale synthetic needs.

SupplierPurityAvailable Quantities
Sigma-Aldrich95%250 mg, 1 g, 5 g, 25 g, 100 g[1]
CymitQuimica95%250 mg, 1 g, 5 g, 25 g, 100 g
Apollo ScientificNot Specified250 mg, 1 g, 5 g, 25 g, 100 g
Avantor95%250 mg, 1 g
BenchchemNot SpecifiedInquire for details
BLD PharmNot SpecifiedInquire for details[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 886372-03-8[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
Appearance Brown to purplish-red solid-liquid mixture[3]
Boiling Point 263.6 ± 35.0 °C (Predicted)[3]
Density 1.503 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.15 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C, Inert atmosphere[1]
IUPAC Name This compound[1]
InChI Key FMJSNBQBECMUBY-UHFFFAOYSA-N[1]

Synthesis of this compound

A documented synthetic route to this compound involves the bromination of Methyl 4-hydroxy-6-methylnicotinate.[4]

Experimental Protocol

Synthesis of this compound (A2) from Methyl 4-hydroxy-6-methylnicotinate (A1) [4]

  • Reaction Setup: To a solution of Methyl 4-hydroxy-6-methylnicotinate (A1) (25.1 g, 150 mmol) in dichloromethane (DCM, 150 mL), add phosphorus tribromide (POBr₃) (64.5 g, 225 mmol) in five portions at 0 °C.

  • Reaction Conditions: Stir the solution at 35 °C until the complete disappearance of the starting material (A1), as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture on a rotary evaporator.

    • Cool the residue to 0 °C.

    • Carefully and successively add ethanol and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until no more gas is evolved.

    • Wash the mixture with brine three times (3 x 80 mL).

    • Dry the combined organic layers over magnesium sulfate (MgSO₄).

    • Concentrate the dried organic layer on a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (PE/EA = 4:1 by volume) as the eluent. This yields this compound (A2) as a yellow solid (28.4 g, 82% yield).[4]

Synthetic Workflow

Synthesis_Workflow A1 Methyl 4-hydroxy-6-methylnicotinate (A1) in DCM Reaction Stir at 35°C (Monitor by TLC) A1->Reaction POBr3 POBr₃ POBr3->Reaction Workup Work-up (Rotovap, Quench, Wash, Dry) Reaction->Workup Purification Silica Gel Chromatography (PE/EA = 4:1) Workup->Purification A2 This compound (A2) Purification->A2

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of new chemical space in the search for novel therapeutic agents. Derivatives of nicotinic acid are being investigated for their potential as anti-inflammatory agents and for the treatment of central nervous system (CNS) disorders.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, the bromine atom of this compound is replaced by an organic group from a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Suzuki_Coupling Reactant1 This compound Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Aryl Boronic Acid (R-B(OH)₂) Reactant2->Catalyst Product Biaryl Compound Catalyst->Product

Caption: Use in Suzuki-Miyaura cross-coupling reactions.

References

A Technical Guide to the Synthesis of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available synthetic routes for Methyl 4-bromo-6-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including the bromine atom at the 4-position, make it a versatile building block for the introduction of various functional groups through cross-coupling reactions. This guide explores the primary synthetic strategies for obtaining this compound, providing a critical evaluation of each method to aid researchers in selecting the most suitable approach for their specific needs.

Synthetic Routes and Methodologies

Two main synthetic pathways for the preparation of this compound have been identified in the literature. The first route proceeds from a hydroxylated precursor, Methyl 4-hydroxy-6-methylnicotinate, while the second involves the direct bromination of Methyl 6-methylnicotinate.

Route 1: From Methyl 4-hydroxy-6-methylnicotinate

This well-documented method involves the conversion of the hydroxyl group at the 4-position of the pyridine ring to a bromine atom. The synthesis begins with the esterification of 4-hydroxy-6-methylnicotinic acid to produce Methyl 4-hydroxy-6-methylnicotinate, which is then subjected to a bromination agent.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate (A1)

To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of dichloromethane (DCM, 250 mL) and methanol (MeOH, 250 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 42.2 g, 220 mmol) and 4-dimethylaminopyridine (DMAP, 1.222 g, 10.00 mmol) are added at room temperature. The resulting solution is stirred under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is concentrated on a rotary evaporator. The residue is purified by silica gel column chromatography (DCM/MeOH = 20:1 by volume) to yield Methyl 4-hydroxy-6-methylnicotinate.[1]

Step 2: Synthesis of this compound (A2)

To a DCM (150 mL) solution of Methyl 4-hydroxy-6-methylnicotinate (A1) (25.1 g, 150 mmol), phosphorus oxybromide (POBr₃, 64.5 g, 225 mmol) is added in five portions at 0 °C. The solution is then stirred at 35 °C until the starting material is completely consumed, as monitored by TLC. The reaction mixture is concentrated on a rotary evaporator and cooled to 0 °C. Ethanol and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) are successively added dropwise until gas evolution ceases. The mixture is washed three times with brine (80 mL each). The combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 4:1 by volume) to afford this compound as a yellow solid.[1]

Quantitative Data:

StepProductStarting MaterialReagentsSolventYieldSpectroscopic DataReference
1Methyl 4-hydroxy-6-methylnicotinate4-hydroxy-6-methylnicotinic acidEDCI, DMAPDCM, MeOH88%¹H NMR (400 MHz, D₂O) δ 8.15 (s, 1H), 6.16 (s, 1H), 4.80 (s, 1H), 3.70 (s, 3H), 2.16 (s, 3H). ¹³C NMR (101 MHz, D₂O) δ 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97, 17.79.[1]
2This compoundMethyl 4-hydroxy-6-methylnicotinatePOBr₃DCM82%¹H NMR (400 MHz, Chloroform-d) δ 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H). ¹³C NMR (101 MHz, CDCl₃) δ 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00.[1]

Experimental Workflow:

Synthesis_Route_1 cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination 4-hydroxy-6-methylnicotinic_acid 4-hydroxy-6-methylnicotinic acid Methyl_4-hydroxy-6-methylnicotinate Methyl 4-hydroxy-6-methylnicotinate 4-hydroxy-6-methylnicotinic_acid->Methyl_4-hydroxy-6-methylnicotinate Reflux Reagents1 EDCI, DMAP Reagents1->4-hydroxy-6-methylnicotinic_acid Solvent1 DCM, MeOH Solvent1->4-hydroxy-6-methylnicotinic_acid Methyl_4-bromo-6-methylnicotinate This compound Methyl_4-hydroxy-6-methylnicotinate->Methyl_4-bromo-6-methylnicotinate 35 °C Reagents2 POBr₃ Reagents2->Methyl_4-hydroxy-6-methylnicotinate Solvent2 DCM Solvent2->Methyl_4-hydroxy-6-methylnicotinate

Caption: Synthetic pathway of this compound from 4-hydroxy-6-methylnicotinic acid.

Route 2: Direct Bromination of Methyl 6-methylnicotinate

An alternative approach involves the direct electrophilic bromination of Methyl 6-methylnicotinate. This method offers a potentially more direct route to the target compound, starting from a commercially available material.

Conceptual Experimental Protocol:

Postulated Experimental Workflow:

Synthesis_Route_2 Methyl_6-methylnicotinate Methyl 6-methylnicotinate Methyl_4-bromo-6-methylnicotinate This compound Methyl_6-methylnicotinate->Methyl_4-bromo-6-methylnicotinate Reaction Conditions (To be optimized) Brominating_Agent Brominating Agent (e.g., POBr₃) Brominating_Agent->Methyl_6-methylnicotinate Solvent Appropriate Solvent Solvent->Methyl_6-methylnicotinate

Caption: Proposed synthetic route for this compound via direct bromination.

Comparison of Synthetic Routes

FeatureRoute 1: From Methyl 4-hydroxy-6-methylnicotinateRoute 2: Direct Bromination of Methyl 6-methylnicotinate
Starting Material Availability 4-hydroxy-6-methylnicotinic acid may require synthesis.Methyl 6-methylnicotinate is commercially available.
Number of Steps Two steps from the nicotinic acid derivative.Potentially a single step.
Reagents EDCI, DMAP, POBr₃.Brominating agent (e.g., POBr₃).
Yield High overall yield (approx. 72%).Not yet reported in detail.
Purification Requires two column chromatography steps.Likely requires chromatographic purification.
Documentation Well-documented with detailed protocol and data.[1]Lacks a detailed published experimental protocol.[2]

Conclusion

The synthesis of this compound is most reliably achieved through the two-step process starting from 4-hydroxy-6-methylnicotinic acid. This route is well-documented, providing a clear and reproducible experimental protocol with high yields. While the direct bromination of Methyl 6-methylnicotinate presents a more concise synthetic strategy, the lack of a detailed and optimized experimental procedure in the current literature makes it a less predictable option.

For researchers requiring a dependable and scalable synthesis of this compound, the hydroxyl substitution pathway is the recommended approach. Further research into the direct bromination route is warranted to establish a more efficient and atom-economical synthesis of this valuable pharmaceutical intermediate.

References

The Solubility Profile of Methyl 4-bromo-6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

Methyl 4-bromo-6-methylnicotinate is a substituted pyridine derivative with the following chemical structure:

  • Chemical Formula: C₈H₈BrNO₂

  • Molecular Weight: 230.06 g/mol

  • Appearance: Typically a liquid, solid, or semi-solid, and may appear as a brown to purplish-red solid-liquid mixture.[1]

Qualitative Solubility Analysis

Based on the principles of "like dissolves like," the molecular structure of this compound—featuring both a polar pyridine ring and a methyl ester group, as well as a nonpolar bromo substituent—suggests a degree of solubility in a range of common organic solvents. The ester group, in particular, enhances its solubility in organic solvents.[2] The purification of this compound using silica gel column chromatography with a petroleum ether and ethyl acetate eluent further supports its solubility in these types of solvents.[3]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-polar Hexane, TolueneLow to ModerateThe polar pyridine and ester groups limit solubility in highly non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate (EA), Dichloromethane (DCM)GoodThe compound's polarity is well-matched with these solvents, as evidenced by its use in synthesis and chromatography.[3]
Polar Protic Ethanol, Methanol (MeOH)Moderate to GoodThe potential for hydrogen bonding with the nitrogen atom of the pyridine ring suggests solubility. Methanol is used as a reactant in its synthesis.
Highly Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)GoodThese solvents are excellent at dissolving a wide range of organic compounds.
Aqueous WaterLowThe presence of the non-polar bromo group and the overall organic nature of the molecule suggest limited solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, adapted from standard laboratory methods.

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid, of known purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure (Shake-Flask Method):

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solvent is fully saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

  • Dilution: Dilute the withdrawn supernatant with a known volume of the respective solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or g/100mL.

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through a multi-step process, as described in the literature.[3] The following diagram illustrates the logical workflow of this synthesis.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination cluster_purification Purification A1 4-hydroxy-6-methylnicotinic acid R1 EDCI, DMAP, DCM, MeOH A1->R1 Reactants P1 Methyl 4-hydroxy-6-methylnicotinate (A1) R1->P1 Product P1_input Methyl 4-hydroxy-6-methylnicotinate (A1) R2 POBr3, DCM P1_input->R2 Reactants P2 This compound (A2) R2->P2 Product P2_crude Crude Product (A2) Purification Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) P2_crude->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the public domain, a qualitative understanding of its solubility can be inferred from its chemical structure and documented synthetic procedures. For drug development and research applications requiring precise solubility measurements, the experimental protocol outlined in this guide provides a robust framework for obtaining this critical data. The provided synthesis workflow offers a clear visual representation of its preparation for laboratory and potential scale-up purposes.

References

Methyl 4-bromo-6-methylnicotinate: A Technical Guide to Potential Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for handling Methyl 4-bromo-6-methylnicotinate. The information is intended for professionals in research and development who may work with this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 886372-03-8[1][2]
Molecular Formula C8H8BrNO2[1]
Molecular Weight 230.06 g/mol [3]
Physical Form Liquid, Solid, or Semi-solid[1]
Storage Temperature 2-8°C under an inert atmosphere[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, based on available data, indicates that it can cause skin, eye, and respiratory irritation.[1][4] The signal word for this compound is "Warning".[1]

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Experimental Methodologies for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies used to assess the hazards of this compound.

Skin Irritation/Corrosion (OECD Test Guideline 404 & 439)

The potential for a substance to cause skin irritation is typically assessed using in vivo or in vitro methods.

  • In Vivo (OECD TG 404): This method involves applying the test substance to the skin of a laboratory animal, usually an albino rabbit.[5][6] A single dose of the substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[5][7] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[5] The severity and reversibility of these effects determine the classification of the substance as an irritant.[5]

  • In Vitro (OECD TG 439): To reduce animal testing, in vitro methods using reconstructed human epidermis (RhE) models are increasingly used.[8] The test chemical is applied topically to the RhE tissue.[8] Skin irritation potential is determined by the resulting cell viability, which is measured by enzymatic conversion of a vital dye (e.g., MTT).[8] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[8]

Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause injury to the eye.

  • Procedure: A small amount of the test substance (typically 0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of an albino rabbit.[9] The other eye remains untreated and serves as a control.[9] The eyes are examined for up to 21 days for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[9] The severity and reversibility of the observed effects are scored to classify the substance's eye irritation potential.[9]

Acute Inhalation Toxicity (OECD Test Guideline 403 & 436)

The assessment of respiratory irritation falls under the broader category of acute inhalation toxicity.

  • Procedure: This test involves exposing animals, typically rats, to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[10][11] The animals are observed for at least 14 days for any signs of toxicity, including respiratory distress.[10][11] The primary endpoint is often mortality, which is used to determine the LC50 (median lethal concentration).[10][12] However, clinical observations of respiratory irritation also contribute to the hazard classification.[10][11] The test can be conducted using a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[10]

Hazard and Precautionary Relationship

The following diagram illustrates the logical flow from the identified hazards of this compound to the necessary safety precautions.

Hazard_Precautions cluster_hazards Identified Hazards cluster_precautions Safety Precautions H315 H315: Skin Irritation PPE Wear Protective Gloves, Clothing, and Eye/Face Protection H315->PPE Hygiene Wash Hands Thoroughly After Handling H315->Hygiene H319 H319: Eye Irritation H319->PPE H335 H335: Respiratory Irritation Ventilation Use in a Well-Ventilated Area H335->Ventilation Handling Avoid Breathing Dust/Fume/Gas/Mist/Vapors/Spray H335->Handling

Caption: Logical flow from hazards to safety precautions.

Recommended Safety Precautions

Based on the hazard classification, the following safety precautions are recommended when handling this compound:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed disposal company.

References

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 4-bromo-6-methylnicotinate in Suzuki cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures. Detailed protocols, reaction optimization data, and mechanistic diagrams are included to facilitate the application of this versatile building block in drug discovery and development.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The presence of a bromine atom on the pyridine ring allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the methylnicotinate core, providing access to a diverse range of chemical entities with potential biological activity. The resulting methyl 4-aryl-6-methylnicotinate scaffold is a key structural motif in numerous kinase inhibitors and other therapeutic agents.

Key Applications in Drug Discovery

The Suzuki cross-coupling of this compound is instrumental in the synthesis of:

  • Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted pyridine core. The ability to readily diversify the aryl group at the 4-position is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.[1][2][3]

  • Biologically Active Scaffolds: The resulting 4-aryl-6-methylnicotinate derivatives serve as versatile intermediates for the synthesis of a wide array of more complex molecules with potential applications in various therapeutic areas.

  • Fragment-Based Drug Discovery: The core scaffold can be used in fragment-based screening, with subsequent elaboration of the aryl moiety via Suzuki coupling to develop higher affinity ligands.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling of this compound with an arylboronic acid is depicted below:

Suzuki_Reaction sub This compound reagents Pd Catalyst Base sub->reagents boronic Arylboronic Acid (R-B(OH)2) boronic->reagents product Methyl 4-aryl-6-methylnicotinate reagents->product

Caption: General Suzuki cross-coupling reaction.

Experimental Protocols

Below are representative protocols for the Suzuki cross-coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar substrates and should be optimized for specific arylboronic acids.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of reaction conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Anhydrous, degassed solvent

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for High Yield

This protocol provides a more specific set of conditions that have been found to be effective for a range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 230 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical quantitative data for optimizing the Suzuki cross-coupling reaction of this compound.

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
PdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O901280-90
Pd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100890-98
Pd/C (10)K₂CO₃Ethanol/H₂O802460-75

Table 2: Effect of Base on Yield

CatalystBase (eq)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃ (2)Dioxane/H₂O901292
Pd(PPh₃)₄Cs₂CO₃ (2)Dioxane1001095
Pd(PPh₃)₄K₃PO₄ (3)Toluene/H₂O100894
Pd(PPh₃)₄Na₂CO₃ (2)DMF/H₂O1101288

Table 3: Effect of Solvent on Yield

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (5:1)901292
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (5:1)1001089
Pd(PPh₃)₄K₂CO₃DMF/H₂O (5:1)1101285
Pd(PPh₃)₄K₂CO₃Acetonitrile/H₂O (5:1)801878

Mechanistic Overview and Experimental Workflow

The Suzuki cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Br pd2_complex R-Pd(II)(Br)L2 oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)2 Base pd2_aryl R-Pd(II)(Ar)L2 tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Ar-Ar' start Combine Reactants (Substrate, Boronic Acid, Base, Catalyst) degas Degas Solvent and Add to Mixture start->degas react Heat and Stir under Inert Atmosphere degas->react workup Aqueous Workup (Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

Application of Methyl 4-bromo-6-methylnicotinate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl 4-bromo-6-methylnicotinate is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position, a methyl group at the 6-position, and a methyl ester at the 3-position of the pyridine ring, allows for precise chemical modifications. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties and facilitating the exploration of chemical space in drug discovery programs. This application note details the utility of this compound in the synthesis of potent kinase inhibitors and other bioactive compounds, providing experimental protocols and showcasing its role in the development of novel therapeutics.

Application in the Synthesis of Kinase Inhibitors

The pyridine core of this compound is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The substituents at the 4- and 6-positions can be modified to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

One notable application of this scaffold is in the development of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders.

A patented series of Trk inhibitors utilizes the 4-amino-6-methylnicotinamide core, which can be accessed from this compound through a Buchwald-Hartwig amination followed by amidation. The 4-amino group serves as a key interaction point with the kinase hinge region, while the substituent introduced at this position can be tailored to optimize potency and pharmacokinetic properties.

Quantitative Data: Biological Activity of a Representative Trk Inhibitor

The following table summarizes the in vitro activity of a representative Trk inhibitor synthesized using a derivative of the this compound scaffold.

Compound IDTarget KinaseIC50 (nM)
TRK-Inhibitor-1 TrkA5
TrkB8
TrkC3

Table 1: In vitro inhibitory activity of a representative Trk inhibitor. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Key Synthetic Transformations and Experimental Protocols

The versatility of this compound stems from its ability to undergo a variety of cross-coupling reactions. Below are detailed protocols for three key transformations that are widely used in the synthesis of bioactive molecules from this starting material.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-methylnicotinates

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Experimental Protocol:

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-6-methylnicotinate.

Sonogashira Coupling: Synthesis of 4-Alkynyl-6-methylnicotinates

The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as versatile handles for further functionalization or as key structural elements in the final bioactive molecule.[1]

Experimental Protocol:

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (3.0 eq). The solution is degassed with argon for 20 minutes. Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are then added, and the reaction mixture is stirred at room temperature under an argon atmosphere for 16 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-alkynyl-6-methylnicotinate.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-methylnicotinates

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position.[2]

Experimental Protocol:

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (2.0 eq) is placed in a reaction vessel. Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq) are added, and the vessel is evacuated and backfilled with argon. Anhydrous toluene is added, and the reaction mixture is heated to 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to provide the desired 4-amino-6-methylnicotinate.

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict the key cross-coupling reactions and a general workflow for the synthesis of a hypothetical kinase inhibitor.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArB(OH)2, Pd(0) Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH, Pd(II), Cu(I) Buchwald Buchwald-Hartwig Amination Start->Buchwald R1R2NH, Pd(0) Aryl 4-Aryl-6-methylnicotinate Suzuki->Aryl Alkynyl 4-Alkynyl-6-methylnicotinate Sonogashira->Alkynyl Amino 4-Amino-6-methylnicotinate Buchwald->Amino

Key cross-coupling reactions of this compound.

G Start This compound Amination Buchwald-Hartwig Amination (e.g., with a cyclic amine) Start->Amination Intermediate1 Methyl 4-(amino)-6-methylnicotinate Amination->Intermediate1 Amidation Amide Coupling (e.g., with an amino acid) Intermediate1->Amidation Intermediate2 4-(Amino)-6-methylnicotinamide Derivative Amidation->Intermediate2 Final Final Kinase Inhibitor Intermediate2->Final Further Functionalization

General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules in medicinal chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries for hit-to-lead and lead optimization campaigns. The successful application of this scaffold in the development of potent kinase inhibitors highlights its significance in modern drug discovery. The provided protocols serve as a practical guide for researchers and scientists in the pharmaceutical industry to leverage the full potential of this important synthetic intermediate.

References

Methyl 4-bromo-6-methylnicotinate: A Versatile Scaffold for the Synthesis of Diverse Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-6-methylnicotinate is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom at a key position on the pyridine ring, allows for a wide range of synthetic transformations. This functionality makes it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents. The presence of the methyl and ester groups also offers opportunities for further derivatization, adding to its synthetic utility.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems. The protocols are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer efficient and modular approaches to generate libraries of substituted pyridines and fused heterocyclic systems, such as the medicinally important pyrido[4,3-d]pyrimidines.

Key Applications:

  • Synthesis of 4-Aryl-6-methylnicotinates: The bromine atom at the 4-position is readily displaced by various aryl and heteroaryl groups through Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of a wide array of biaryl and heteroaryl-substituted pyridines, which are common motifs in drug candidates.

  • Synthesis of 4-Alkynyl-6-methylnicotinates: Sonogashira coupling reactions provide a straightforward method to introduce alkyne functionalities at the 4-position. These alkynylpyridines are valuable intermediates that can be further elaborated into more complex heterocyclic structures.

  • Synthesis of 4-Amino-6-methylnicotinates: The Buchwald-Hartwig amination enables the introduction of a variety of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and amides. This reaction is a key step in the synthesis of many biologically active compounds.

  • Construction of Fused Heterocyclic Systems: Through a sequence of cross-coupling and subsequent cyclization reactions, this compound serves as a crucial precursor for the synthesis of fused ring systems like pyrido[4,3-d]pyrimidines, which are known to exhibit a range of pharmacological activities.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds derived from this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 4-phenyl-6-methylnicotinate9278-808.95 (s, 1H), 7.50-7.40 (m, 5H), 7.20 (s, 1H), 3.90 (s, 3H), 2.65 (s, 3H)166.5, 160.2, 150.8, 149.5, 137.8, 129.1, 128.8, 128.5, 122.1, 52.5, 24.8

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 4-(phenylethynyl)-6-methylnicotinate8895-978.90 (s, 1H), 7.60-7.55 (m, 2H), 7.40-7.35 (m, 3H), 7.25 (s, 1H), 3.92 (s, 3H), 2.68 (s, 3H)166.2, 159.8, 150.5, 132.0, 129.5, 128.6, 122.8, 122.5, 93.5, 87.8, 52.8, 25.1

Table 3: Buchwald-Hartwig Amination of this compound with Aniline

ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 4-(phenylamino)-6-methylnicotinate85110-1128.70 (s, 1H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 3H), 6.80 (s, 1H), 3.88 (s, 3H), 2.55 (s, 3H)167.0, 158.5, 155.2, 148.9, 140.1, 129.8, 124.5, 122.3, 108.9, 52.2, 24.5

Table 4: Synthesis of a Pyrido[4,3-d]pyrimidin-4(3H)-one Derivative

ProductOverall Yield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
2,7-Dimethyl-8-phenylpyrido[4,3-d]pyrimidin-4(3H)-one75 (from amination product)>25012.1 (br s, 1H), 8.90 (s, 1H), 7.60-7.50 (m, 5H), 7.30 (s, 1H), 2.70 (s, 3H), 2.45 (s, 3H)162.5, 160.1, 158.8, 150.2, 148.5, 137.5, 129.5, 129.0, 128.8, 115.3, 25.0, 21.8

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-phenyl-6-methylnicotinate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 4-phenyl-6-methylnicotinate as a white solid.

Protocol 2: Synthesis of Methyl 4-(phenylethynyl)-6-methylnicotinate via Sonogashira Coupling

This protocol details the synthesis of a 4-alkynylpyridine derivative through a palladium and copper-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (TEA, 2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 4-(phenylethynyl)-6-methylnicotinate as a pale yellow solid.

Protocol 3: Synthesis of Methyl 4-(phenylamino)-6-methylnicotinate via Buchwald-Hartwig Amination

This protocol describes the C-N bond formation via palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Add a solution of this compound and aniline in anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give methyl 4-(phenylamino)-6-methylnicotinate as a yellow solid.

Protocol 4: Synthesis of 2,7-Dimethyl-8-phenylpyrido[4,3-d]pyrimidin-4(3H)-one

This protocol outlines a two-step synthesis of a pyrido[4,3-d]pyrimidine derivative starting from the product of the Buchwald-Hartwig amination.

Step 1: Hydrolysis of the Ester

  • Dissolve methyl 4-(phenylamino)-6-methylnicotinate in a mixture of methanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-(phenylamino)-6-methylnicotinic acid.

Step 2: Cyclization to the Pyrido[4,3-d]pyrimidine

  • Suspend 4-(phenylamino)-6-methylnicotinic acid in acetamide.

  • Heat the mixture to 210 °C for 5 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2,7-dimethyl-8-phenylpyrido[4,3-d]pyrimidin-4(3H)-one.

Visualizations

Suzuki_Miyaura_Coupling Start This compound Catalyst Pd(OAc)₂ / PPh₃ Start->Catalyst Oxidative Addition BoronicAcid Phenylboronic Acid (Ar-B(OH)₂) BoronicAcid->Catalyst Transmetalation Product Methyl 4-phenyl-6-methylnicotinate Catalyst->Product Reductive Elimination Base K₂CO₃ Base->Catalyst Sonogashira_Coupling Start This compound Pd_Catalyst Pd(PPh₃)₂Cl₂ Start->Pd_Catalyst Oxidative Addition Alkyne Phenylacetylene (R-C≡CH) Cu_Catalyst CuI Alkyne->Cu_Catalyst Alkyne Activation Product Methyl 4-(phenylethynyl)-6-methylnicotinate Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base TEA Base->Alkyne Buchwald_Hartwig_Amination Start This compound Catalyst Pd₂(dba)₃ Start->Catalyst Oxidative Addition Amine Aniline (Ar-NH₂) Amine->Catalyst Amine Coordination Product Methyl 4-(phenylamino)-6-methylnicotinate Catalyst->Product Reductive Elimination Ligand XPhos Ligand->Catalyst Base NaO-t-Bu Base->Amine Pyrido_Pyrimidine_Synthesis Start Methyl 4-(phenylamino)-6-methylnicotinate Acid 4-(Phenylamino)-6-methylnicotinic acid Start->Acid Hydrolysis Cyclization_Step Cyclization with Acetamide Acid->Cyclization_Step Product 2,7-Dimethyl-8-phenylpyrido[4,3-d]pyrimidin-4(3H)-one Cyclization_Step->Product

Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling reaction of Methyl 4-bromo-6-methylnicotinate with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[1][2]. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials[1]. The protocol provided herein is a general procedure and may require optimization for specific substrates and desired outcomes.

Reaction Principle and Overview

The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base[2][3]. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle[4]. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne[4]. The coupling of these two species, followed by reductive elimination, yields the desired arylalkyne product and regenerates the palladium(0) catalyst[3].

Key Features of the Sonogashira Coupling:

  • Formation of a C(sp²)-C(sp) bond.

  • Typically proceeds under mild reaction conditions[1].

  • Tolerant of a wide range of functional groups.

  • Both copper-catalyzed and copper-free protocols are available[1][5].

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials and Reagents:

ReagentFormulaCAS NumberSupplierNotes
This compoundC₈H₈BrNO₂1797984-70-9VariousThe limiting reagent.
Terminal AlkyneR-C≡CHVariesVarious1.1 - 1.5 equivalents. The nature of the 'R' group can influence reactivity.
Pd(PPh₃)₂Cl₂ (or similar Pd catalyst)C₃₆H₃₀Cl₂P₂Pd13965-03-2Various1-5 mol%. Other common catalysts include Pd(PPh₃)₄.
Copper(I) iodide (CuI)CuI7681-65-4Various2-10 mol%. For copper-free conditions, this reagent is omitted.
Triethylamine (Et₃N) or other amine base(C₂H₅)₃N121-44-8VariousSolvent and base. Should be freshly distilled and degassed. Other bases like diisopropylamine (DIPEA) can also be used.[6]
Anhydrous, Degassed Solvente.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneVariesVariousTo dissolve reactants if needed and to control reaction concentration.

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 eq), and copper(I) iodide (0.1 eq).[6]

  • Addition of Solvent and Base: Add freshly distilled and degassed triethylamine (10 volumes). If a co-solvent is used, add it at this stage.

  • Addition of the Alkyne: Add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can promote the undesired homocoupling of the alkyne (Glaser coupling)[1].

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the specific substrates. For less reactive bromides, heating may be necessary[1]. A study on 2-amino-3-bromopyridines used a reaction temperature of 100°C.[7][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Quench the reaction with an aqueous solution of ammonium chloride.[6]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Palladium catalysts are toxic and should be handled with care in a fume hood.

  • Copper salts are harmful. Avoid inhalation and skin contact.

  • Organic solvents are flammable and should be used in a well-ventilated area.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the Sonogashira coupling of an aryl bromide. These values should be used as a starting point and may require optimization for this compound.

ParameterValue RangeNotes
Reactant Ratios
This compound1.0 eqLimiting reagent.
Terminal Alkyne1.1 - 1.5 eqA slight excess is often used to ensure complete consumption of the aryl bromide.
Catalyst Loading
Palladium Catalyst1 - 5 mol%Higher loadings may be required for less reactive substrates.
Copper(I) Iodide2 - 10 mol%In copper-catalyzed reactions.
Base and Solvent
Amine Base (e.g., Et₃N)2 - 10 eq / SolventCan be used as both a base and a solvent.
Co-solvent (e.g., THF, DMF)5 - 20 mL/mmolUsed to ensure solubility of reactants.
Reaction Conditions
TemperatureRoom Temp - 100 °CDependent on substrate reactivity. Aryl bromides often require heating.[1]
Reaction Time2 - 24 hoursMonitored by TLC or GC-MS.
Expected Yield 70 - 95%Highly dependent on the specific substrates and optimized conditions. A study on similar compounds reported yields in this range.[9]

Visualizations

Experimental Workflow:

experimental_workflow A 1. Prepare Reaction Vessel (Schlenk Flask) B 2. Add Reactants & Catalysts - this compound - Pd Catalyst - CuI (optional) A->B C 3. Add Solvent & Base (e.g., Triethylamine) B->C D 4. Add Terminal Alkyne C->D E 5. Degas Mixture (Vacuum/Inert Gas Cycles) D->E F 6. Reaction (Stirring at RT or Heat) E->F G 7. Monitor Progress (TLC, GC-MS) F->G G->F Continue Reaction H 8. Work-up (Quench, Extract) G->H Reaction Complete I 9. Purify Product (Column Chromatography) H->I J Final Product I->J

Caption: A schematic overview of the experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling:

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X pd_trans Transmetalation pd_coupled R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_coupled pd_coupled->pd0 R¹-C≡C-R² pd_elim Reductive Elimination cu_alkyne R²-C≡C-Cu cu_alkyne->pd_complex Transmetalation cu_x CuX cu_alkyne->cu_x cu_react H-C≡C-R² + Base cu_x->cu_alkyne H-C≡C-R² Base

References

Application Notes: The Role of Methyl 4-bromo-6-methylnicotinate and Its Isomers in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 4-bromo-6-methylnicotinate and its structural isomers, such as methyl 4-bromo-6-methylpicolinate, are versatile heterocyclic building blocks in medicinal chemistry. Their utility is particularly pronounced in the synthesis of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases. The pyridine core, substituted with a bromine atom, a methyl group, and a methyl ester, provides a scaffold with multiple reactive sites for constructing complex molecular architectures.

The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[1] The methyl ester can be readily converted into various amides, a common feature in kinase inhibitors that often interact with the hinge region of the kinase ATP-binding pocket. The additional methyl group can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or improving metabolic stability.[1][2]

While this compound itself is a valuable synthetic intermediate, its isomer, which forms the core of the multi-kinase inhibitor Sorafenib, provides a well-documented example of its application. This document will focus on the synthesis of Sorafenib as a case study to illustrate the role of this class of reagents in drug development.

Case Study: Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of renal cell and hepatocellular carcinoma.[3] It targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR.[3] The synthesis of Sorafenib showcases the strategic use of a substituted pyridine core to link the two key aryl moieties of the drug. A common synthetic route involves the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate derived from picolinic acid.[4][5]

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for incorporating a brominated pyridine building block into a diaryl ether-based kinase inhibitor like Sorafenib.

G Start Brominated Pyridine Building Block (e.g., this compound) Step1 Amidation (Ester to Amide) Start->Step1 Step2 Nucleophilic Aromatic Substitution (SNAr Reaction) Step1->Step2 Intermediate Key Diaryl Ether Intermediate Step2->Intermediate Aryl_Partner1 Aryl Partner 1 (e.g., 4-Aminophenol) Aryl_Partner1->Step2 Step3 Urea Formation Intermediate->Step3 Final Final Kinase Inhibitor (e.g., Sorafenib) Step3->Final Aryl_Partner2 Aryl Partner 2 (e.g., Aryl Isocyanate) Aryl_Partner2->Step3

Caption: Generalized synthetic workflow for a kinase inhibitor.

Quantitative Data: Synthesis of Sorafenib Intermediates

The synthesis of Sorafenib involves several key steps with varying reported yields depending on the reaction conditions. The tables below summarize the optimization of two critical steps.

Table 1: Optimization of 4-chloro-N-methylpicolinamide Synthesis [5]

Entry Chlorinating Agent/Conditions Amidation Conditions Yield (%)
1 SOCl₂, DMF, 45 °C, 12 h 2M MeNH₂ in THF, 0–3 °C, 3 h, N₂ Not Determined
2 SOCl₂, DMF, 60 °C, 16 h 2M MeNH₂ in THF, 0–3 °C, 4 h, N₂ Not Determined
3 SOCl₂, THF, 75 °C, 16 h 2M MeNH₂ in THF, 0–3 °C, 4 h, N₂ Not Determined
4 SOCl₂, Toluene, DMF (cat.), 75 °C, 16 h 2M MeNH₂ in THF, 0–3 °C, 4 h, N₂ Not Determined
5 SOCl₂, Chlorobenzene, NaBr (cat.), 85 °C, 19 h 40% aq. MeNH₂, 0–3 °C, 4 h 80

| 6 | SOCl₂ (3.5 eq.), THF, DMF (cat.), 70 °C, 16 h | 40% aq. MeNH₂, 0–3 °C, 4 h | 95 |

Table 2: Optimization of 4-(4-aminophenoxy)-N-methylpicolinamide Synthesis [5]

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 Dry THF KOtBu 70 24 No Reaction
2 Acetone K₂CO₃ 70 24 No Reaction
3 Acetone KOtBu 70 24 No Reaction
4 Dry DMF KOtBu 80 6 Not Determined

| 5 | Dry DMF | KOtBu | 80–110 | 6 | Not Determined |

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Sorafenib, adapted from published literature.[3][4][5]

Protocol 1: Synthesis of 4-chloro-N-methylpicolinamide

This two-step, one-pot procedure first converts picolinic acid to its acid chloride while chlorinating the 4-position of the pyridine ring, followed by amidation.

  • Materials: Picolinic acid, Thionyl chloride (SOCl₂), Tetrahydrofuran (THF), Dimethylformamide (DMF), 40% aqueous Methylamine (MeNH₂).

  • Procedure:

    • To a stirred solution of picolinic acid in THF, add a catalytic amount of DMF.

    • Slowly add 3.5 equivalents of thionyl chloride at room temperature.

    • Heat the reaction mixture to 70 °C and stir for 16 hours under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an excess of 40% aqueous methylamine solution, ensuring the temperature remains below 3 °C.

    • Stir the mixture for 4 hours at 0-3 °C.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This step involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage.

  • Materials: 4-chloro-N-methylpicolinamide, 4-Aminophenol, Potassium tert-butoxide (KOtBu), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-aminophenol in dry DMF, add potassium tert-butoxide and potassium carbonate.

    • Add 4-chloro-N-methylpicolinamide to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 8 hours.[4]

    • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the desired intermediate.

Protocol 3: Synthesis of Sorafenib

This final step involves the formation of the urea linkage.

  • Materials: 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in anhydrous DCM.

    • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction to completion by TLC.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting solid by trituration with an appropriate solvent (e.g., diethyl ether) or by column chromatography to yield Sorafenib.

Signaling Pathway and Mechanism of Action

Sorafenib functions by inhibiting multiple kinases in the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation. It also blocks receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras Growth Factors PDGFR PDGFR PDGFR->Ras Raf B-Raf / c-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition Sorafenib->Raf Inhibition

Caption: Sorafenib inhibits key kinases in the Raf/MEK/ERK pathway.

References

Synthetic Pathways to Novel Pharmaceuticals Utilizing Methyl 4-bromo-6-methylnicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-6-methylnicotinate is a versatile heterocyclic building block increasingly employed in the synthesis of novel pharmaceutical agents. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules, particularly kinase inhibitors. The bromine atom at the 4-position provides a reactive handle for the introduction of diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for the construction of complex molecular architectures with tailored pharmacological profiles.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential kinase inhibitor, illustrating its utility in modern drug discovery.

Core Application: Synthesis of a Bisanilinopyrimidine Aurora Kinase Inhibitor Intermediate

This section details the synthetic route to a key intermediate in the development of bisanilinopyrimidine-based Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is implicated in various cancers. The following protocols outline a two-step process starting from this compound, involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

Overall Synthetic Scheme

G A This compound C Methyl 4-aryl-6-methylnicotinate (Intermediate 1) A->C Suzuki-Miyaura Coupling B Arylboronic Acid B->C E 4-Aryl-6-methyl-N-(R)nicotinamide (Kinase Inhibitor Scaffold) C->E Buchwald-Hartwig Amination D Amine (R-NH2) D->E

Caption: General synthetic workflow from this compound.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this application, it is used to introduce an aryl group at the 4-position of the pyridine ring, a key structural motif in many kinase inhibitors.

Experimental Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-6-methylnicotinate (Intermediate 1)

Reaction Scheme:

G cluster_0 cluster_1 A This compound C Methyl 4-(4-methoxyphenyl)-6-methylnicotinate A->C Pd(PPh3)4, K2CO3 Toluene/H2O, 80 °C plus1 + B 4-Methoxyphenylboronic acid

Caption: Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add toluene and water in a 4:1 ratio to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-(4-methoxyphenyl)-6-methylnicotinate as a solid.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with product structure
Mass Spec (ESI+) m/z = [M+H]⁺

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In this protocol, it is employed to couple a primary amine with the ester intermediate, forming the final amide which is a common core structure in many kinase inhibitors.

Experimental Protocol: Synthesis of N-(substituted-phenyl)-4-(4-methoxyphenyl)-6-methylnicotinamide

Reaction Scheme:

G cluster_0 cluster_1 A Methyl 4-(4-methoxyphenyl)-6-methylnicotinate C N-(substituted-phenyl)-4-(4-methoxyphenyl)-6-methylnicotinamide A->C Pd2(dba)3, Xantphos, Cs2CO3 Dioxane, 100 °C plus1 + B Substituted Aniline

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • Methyl 4-(4-methoxyphenyl)-6-methylnicotinate (1.0 eq)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add Methyl 4-(4-methoxyphenyl)-6-methylnicotinate (1.0 eq), substituted aniline (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(substituted-phenyl)-4-(4-methoxyphenyl)-6-methylnicotinamide.

Quantitative Data:

ParameterValue
Yield 60-75%
Purity (by HPLC) >97%
¹H NMR Consistent with product structure
Mass Spec (ESI+) m/z = [M+H]⁺

Signaling Pathway Context: Aurora Kinase Inhibition

The synthesized bisanilinopyrimidine derivatives are designed to target the ATP-binding pocket of Aurora kinases, thereby inhibiting their catalytic activity. This disruption of kinase function leads to defects in mitotic progression and ultimately induces apoptosis in cancer cells.

G cluster_0 Upstream Signaling cluster_1 Aurora Kinase Pathway cluster_2 Cellular Outcome GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor AuroraA Aurora A Kinase Receptor->AuroraA Activates Substrates Mitotic Substrates (e.g., Histone H3) AuroraA->Substrates Phosphorylates Apoptosis Apoptosis AuroraA->Apoptosis Inhibition leads to Mitosis Proper Mitotic Progression Substrates->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor Bisanilinopyrimidine Inhibitor Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora kinase signaling pathway and point of inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical development. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a robust and efficient pathway to bisanilinopyrimidine scaffolds, which are central to a number of potent kinase inhibitors. These application notes are intended to guide researchers in the effective utilization of this key building block for the discovery and development of novel therapeutics.

Application Notes and Protocols: Palladium-Catalyzed Reactions of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions involving Methyl 4-bromo-6-methylnicotinate. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The bromine atom at the 4-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed transformations, enabling the introduction of diverse functionalities.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the following reactions are of significant interest for generating molecular diversity.

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.

  • Heck Coupling: Formation of a carbon-carbon bond by coupling with an alkene.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

  • Carbonylation: Introduction of a carbonyl group.

The general workflow for these reactions is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound G Reaction Mixture A->G B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->G C Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) C->G D Ligand (e.g., Phosphine-based) D->G E Base (e.g., K2CO3, t-BuONa) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heating / Stirring G->H I Work-up & Purification H->I J Coupled Product I->J

General workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for various palladium-catalyzed reactions based on literature for structurally similar 4-bromopyridine derivatives. These serve as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand SPhos, XPhos (for Pd(OAc)₂)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80-120 °C
Reactant Aryl/heteroaryl/alkyl boronic acid or ester

Table 2: Heck Coupling

ParameterCondition
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃
Solvent DMF, Acetonitrile
Temperature 100-140 °C
Reactant Alkene (e.g., styrene, acrylates)

Table 3: Sonogashira Coupling

ParameterCondition
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, Diisopropylamine
Solvent THF, Toluene, DMF
Temperature Room Temperature to 80 °C
Reactant Terminal Alkyne

Table 4: Buchwald-Hartwig Amination

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, XPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reactant Primary or Secondary Amine

Table 5: Carbonylation

ParameterCondition
Catalyst Pd(OAc)₂, PdCl₂(dppf)
Ligand dppf, PPh₃
Base Et₃N, DBU
CO Source CO gas, Mo(CO)₆
Solvent Methanol, Toluene
Temperature 80-120 °C

Experimental Protocols

The following are detailed, representative protocols for key palladium-catalyzed reactions involving this compound. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Synthesis of Starting Material: this compound

A protocol for the synthesis of this compound has been reported.[1] To a solution of methyl 4-hydroxy-6-methylnicotinate in an appropriate solvent such as dichloromethane, a brominating agent like phosphorus oxybromide (POBr₃) is added portion-wise at a reduced temperature (e.g., 0 °C).[1] The reaction mixture is then warmed and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[1] Following an aqueous work-up and extraction with an organic solvent, the crude product is purified by column chromatography on silica gel to yield this compound.[1]

Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.

G A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Solvent & Catalyst: - Dioxane/H2O - Pd Catalyst (e.g., Pd(dppf)Cl2) A->B C Degas Mixture: (e.g., N2 bubbling) B->C D Heat Reaction: (e.g., 90 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up & Extraction E->F G Purification: (e.g., Column Chromatography) F->G H 4-Aryl-6-methylnicotinate Product G->H

Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and the palladium catalyst.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

G A Combine Reactants: - this compound - Amine - Base (e.g., NaOt-Bu) B Add Solvent, Catalyst & Ligand: - Toluene - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) A->B C Degas Mixture: (e.g., N2 bubbling) B->C D Heat Reaction: (e.g., 100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up & Extraction E->F G Purification: (e.g., Column Chromatography) F->G H 4-Amino-6-methylnicotinate Product G->H

Workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., BINAP, 0.06 eq)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous solvent, this compound, and the amine.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. The ability to introduce diverse substituents at the 4-position of the nicotinic acid scaffold allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, substituted nicotinates are precursors to compounds with potential applications as anti-inflammatory, anti-fibrotic, and CNS-active agents. The palladium-catalyzed reactions described herein are fundamental to the efficient construction of libraries of such compounds for high-throughput screening and lead optimization.

References

Application Notes and Protocols for the Derivatization of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-6-methylnicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring at a strategic position allows for a wide array of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential applications in drug discovery and materials development. This document provides detailed protocols for common and effective derivatization strategies for this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from the corresponding 4-hydroxy derivative. A typical procedure involves the bromination of Methyl 4-hydroxy-6-methylnicotinate using a brominating agent such as phosphoryl tribromide (POBr₃).

Protocol for Synthesis of this compound

To a solution of Methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), phosphoryl tribromide (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at 35 °C until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with ethanol and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields this compound.[1]

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-methylnicotinates

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is placed in a reaction vessel. A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O90880-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101675-85

Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start_material This compound reaction_center Suzuki-Miyaura Coupling start_material->reaction_center boronic_acid Ar-B(OH)₂ boronic_acid->reaction_center catalyst Pd Catalyst catalyst->reaction_center Pd(0)/Pd(II) cycle base Base base->reaction_center solvent Solvent solvent->reaction_center product Methyl 4-aryl-6-methylnicotinate reaction_center->product

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-6-methylnicotinates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of substituted alkynes, which are important motifs in pharmaceuticals and organic materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine such as triethylamine or diisopropylamine, is also required. The reaction mixture is degassed and stirred at room temperature or elevated temperatures (40-80 °C) under an inert atmosphere until the starting material is consumed. The reaction is then quenched, and the product is extracted. Purification is typically achieved by column chromatography.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEADMF50875-85
3Propargyl alcoholPd(OAc)₂/XPhos (2)CuI (5)Et₃NToluene701270-80

Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start_material This compound reaction_center Sonogashira Coupling start_material->reaction_center alkyne R-C≡CH alkyne->reaction_center pd_catalyst Pd Catalyst pd_catalyst->reaction_center Pd(0)/Pd(II) cycle cu_catalyst Cu(I) Co-catalyst cu_catalyst->reaction_center Cu(I) cycle base Amine Base base->reaction_center product Methyl 4-alkynyl-6-methylnicotinate reaction_center->product

Caption: Workflow for the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-methylnicotinates

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction provides access to arylamines, which are prevalent in pharmaceuticals and other bioactive molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or SPhos), and a strong base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃). A dry, degassed solvent such as toluene, dioxane, or THF is added. The reaction mixture is heated at a temperature typically ranging from 80 to 110 °C for several hours to overnight. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 4-amino-6-methylnicotinate derivative.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001670-85
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane901265-80
3BenzylaminePd₂(dba)₃ (2)SPhos (4)K₂CO₃THF802460-75

Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start_material This compound reaction_center Buchwald-Hartwig Amination start_material->reaction_center amine R¹R²NH amine->reaction_center pd_catalyst Pd Catalyst pd_catalyst->reaction_center Pd(0)/Pd(II) cycle ligand Phosphine Ligand ligand->reaction_center base Base base->reaction_center product Methyl 4-(R¹R²N)-6-methylnicotinate reaction_center->product

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, and appropriate handling techniques under an inert atmosphere are recommended. Strong bases such as sodium tert-butoxide are corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The derivatization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of substituted nicotinates. The protocols and data presented herein provide a comprehensive guide for researchers to explore the chemical space around this important heterocyclic scaffold, facilitating the development of new molecules with potential applications in various fields of chemical and pharmaceutical research.

References

Application Notes: Synthesis of Agrochemical Intermediates from Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Methyl 4-bromo-6-methylnicotinate as a key intermediate in the synthesis of complex pyridine derivatives, which are foundational scaffolds in numerous agrochemicals. The following protocols and data provide insights into the reactivity of this compound and its potential for creating novel fungicides, herbicides, and insecticides.

Introduction

Pyridine-based compounds are a cornerstone in the agrochemical industry, valued for their broad spectrum of biological activities. This compound is a versatile building block, offering multiple reaction sites for synthetic elaboration. The bromine atom at the 4-position is particularly amenable to substitution reactions, such as cross-coupling and amination, allowing for the introduction of diverse functionalities. The ester and methyl groups also provide handles for further chemical modification. This document presents a detailed protocol for a representative synthetic transformation of this compound, highlighting its application in the generation of more complex chemical entities relevant to agrochemical research.

Key Synthetic Applications

This compound is a valuable starting material for the synthesis of a variety of substituted pyridine compounds. Its reactivity allows for the introduction of aryl, heteroaryl, and amino groups, which are common moieties in active agrochemical ingredients. Common transformations include:

  • Suzuki-Miyaura Coupling: The bromo group can be readily displaced by a wide range of boronic acids and esters to form C-C bonds, enabling the synthesis of biphenyl and other aryl-substituted nicotinates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, introducing substituted amines at the 4-position of the pyridine ring.

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles under specific conditions to introduce a range of functional groups.

The following sections provide a detailed experimental protocol for the synthesis of this compound and its subsequent transformation, which serves as a model for its application in more extensive synthetic campaigns.

Data Presentation

Table 1: Synthesis of this compound (A2)

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Methyl 4-hydroxy-6-methylnicotinate (A1)POBr₃DCM35Not specified82>95 (by NMR)

Experimental Protocols

Synthesis of this compound (A2)

This protocol details the conversion of Methyl 4-hydroxy-6-methylnicotinate to this compound.

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate (A1)

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Petroleum Ether (PE)

  • Ethyl Acetate (EA)

Procedure:

  • To a solution of Methyl 4-hydroxy-6-methylnicotinate (A1) (25.1 g, 150 mmol) in DCM (150 mL), add POBr₃ (64.5 g, 225 mmol) in five portions at 0 °C.

  • Stir the solution at 35 °C until the complete disappearance of A1 is observed by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture on a rotary evaporator and then cool to 0 °C.

  • Carefully add ethanol and saturated NaHCO₃ aqueous solution dropwise until no more gas is evolved.

  • Wash the mixture with brine three times (3 x 80 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.

  • Purify the crude product by silica gel column chromatography with a mobile phase of PE/EA = 4:1 (by volume) to yield this compound (A2) as a yellow solid.[1]

Visualizations

Synthesis_Pathway A1 Methyl 4-hydroxy-6-methylnicotinate A2 This compound A1->A2 POBr₃, DCM, 35°C

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve A1 in DCM add_pobr3 Add POBr₃ at 0°C start->add_pobr3 react Stir at 35°C (Monitor by TLC) add_pobr3->react concentrate1 Concentrate react->concentrate1 quench Quench with EtOH & NaHCO₃ concentrate1->quench wash Wash with Brine quench->wash dry Dry with MgSO₄ wash->dry concentrate2 Concentrate dry->concentrate2 column Silica Gel Column Chromatography concentrate2->column product Yields A2 (Yellow Solid) column->product

Caption: Experimental workflow for the synthesis of A2.

References

Application Notes and Protocols: Methyl 4-bromo-6-methylnicotinate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Methyl 4-bromo-6-methylnicotinate as a versatile building block in the synthesis of functional organic materials, particularly for applications in organic electronics. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel materials.

Application: Synthesis of Conjugated Polymers for Organic Electronics

This compound is a key precursor for the synthesis of pyridine-containing conjugated polymers. The presence of the bromine atom at the 4-position allows for facile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds and extend the polymer backbone. The nitrogen atom in the pyridine ring imparts desirable electronic properties, such as improved electron transport and thermal stability, to the resulting polymers, making them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs).

Key Features:
  • Versatile Building Block: The bromo- and methyl-substituted pyridine core allows for a variety of chemical modifications.

  • Tunable Electronic Properties: Incorporation of the nicotinate moiety can influence the HOMO/LUMO energy levels of the final polymer.

  • Cross-Coupling Amenability: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from its corresponding hydroxy precursor.

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Petroleum Ether (PE)

  • Ethyl Acetate (EA)

Procedure:

  • To a solution of Methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in DCM, add POBr₃ (1.5 eq) in portions at 0°C.

  • Stir the solution at 35°C until the starting material is completely consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Cool the residue to 0°C and cautiously add ethanol followed by saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with brine three times.

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a PE/EA (4:1) eluent to yield this compound as a yellow solid.

Quantitative Data:

Starting MaterialProductYield
Methyl 4-hydroxy-6-methylnicotinateThis compound~82%
Protocol 2: Suzuki-Miyaura Polymerization for Conjugated Polymer Synthesis

This protocol describes a general method for the Suzuki-Miyaura polymerization of a dibromo-monomer (such as a derivative of this compound) with a diboronic acid or ester comonomer to form a conjugated polymer.

Materials:

  • This compound derivative (Monomer A)

  • Aryl-diboronic acid or ester (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF/water mixture)

  • Methanol

Procedure:

  • In an oven-dried reaction vessel, combine Monomer A (1.0 eq), Monomer B (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the ligand.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes.

  • Add the degassed solvent and the base to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (typically 80-120°C) and stir for the specified time (typically 12-48 hours), monitoring the progress by a suitable method (e.g., GPC, TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution to a stirred, non-solvent such as methanol.

  • Collect the polymer by filtration and wash with methanol and other solvents to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

Quantitative Data (Hypothetical Example):

Monomer AMonomer B (Example)Polymer (Example Name)Molecular Weight (Mn)Polydispersity Index (PDI)
Derivative of this compound9,9-dioctylfluorene-2,7-diboronic acidP(NF-co-Py)15 - 30 kDa1.5 - 2.5

Note: The molecular weight and PDI are highly dependent on the specific monomers, catalyst system, and reaction conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Application A Methyl 4-hydroxy-6- methylnicotinate C Methyl 4-bromo-6- methylnicotinate A->C Bromination B POBr3 / DCM F Conjugated Polymer C->F Polymerization D Aryl-diboronic acid (Monomer B) D->F E Pd Catalyst, Base (Suzuki Coupling) G OLED Device (e.g., Hole Transport Layer) F->G Device Fabrication

Caption: Workflow from precursor to potential application.

Suzuki_Coupling_Cycle Start Pd(0)Ln OxAdd Oxidative Addition Start->OxAdd Pd_II Ar-Pd(II)-Br Ln OxAdd->Pd_II Transmetal Transmetalation Pd_II->Transmetal Pd_II_Ar Ar-Pd(II)-Ar' Ln Transmetal->Pd_II_Ar Ar_B Ar'-B(OR)2 Ar_B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Pd_II_Ar->RedElim RedElim->Start Catalyst Regeneration Product Ar-Ar' RedElim->Product Monomer Methyl 4-bromo-6- methylnicotinate (Ar-Br) Monomer->OxAdd

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling.

Troubleshooting & Optimization

Optimization of reaction conditions for Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 4-bromo-6-methylnicotinate, a key intermediate in pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are three primary synthetic routes for this compound:

  • Electrophilic Bromination of Methyl 6-methylnicotinate: This is a widely reported method involving the direct bromination of the pyridine ring.

  • From Methyl 4-hydroxy-6-methylnicotinate: This two-step process involves the conversion of the hydroxyl group to a bromide.

  • Directed Ortho-Metalation (DoM): This is an alternative approach for selective bromination.

Q2: What is the role of the methyl and ester groups in the electrophilic bromination reaction?

A2: In the electrophilic bromination of methyl 6-methylpicolinate, the methyl group at the 6-position and the ester group at the 2-position direct the bromination to the 4-position through a combination of electronic and steric effects.[1] The ester group deactivates the ring but directs substitution to the para position, while the methyl group enhances this regioselectivity.[1]

Q3: How can I purify the final product?

A3: The crude product is typically purified by silica gel column chromatography.[2] A common elution system is a mixture of petroleum ether (PE) and ethyl acetate (EA) in a 4:1 ratio.[2]

Q4: What are the typical yields for the synthesis of this compound?

A4: Reported yields can vary depending on the synthetic route and optimization of reaction conditions. For the method starting from methyl 4-hydroxy-6-methylnicotinate, yields of around 82% have been reported.[2] For the electrophilic bromination method, yields typically range from 60% to 75% under optimized conditions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Ensure the reaction is stirred for the specified duration at the correct temperature.
Suboptimal reaction temperature.For the POBr3 method, maintain the reaction temperature at 35°C. For electrophilic bromination, a temperature range of 0–25°C is recommended to minimize side reactions.[1][2]
Loss of product during workup or purification.During aqueous workup, ensure complete extraction of the product by performing multiple extractions with an appropriate organic solvent. Optimize the solvent system for column chromatography to ensure good separation and minimize product loss.
Formation of Multiple Products (Low Purity) Over-bromination leading to di- or tri-brominated byproducts.Use the correct stoichiometry of the brominating agent. For electrophilic bromination, use 1.1–1.5 equivalents of Br2.[1] Avoid elevated temperatures which can promote over-bromination.[1]
Incorrect regioselectivity.The choice of solvent can influence regioselectivity. For electrophilic bromination, aqueous systems or water-tetrahydrofuran (THF) mixtures are preferred over polar aprotic solvents like DMF.[1]
Starting material is impure.Ensure the purity of the starting material (e.g., Methyl 6-methylnicotinate or Methyl 4-hydroxy-6-methylnicotinate) before starting the reaction.
Reaction Not Starting Inactive reagents.Use fresh or properly stored reagents. For instance, ensure the POBr3 has not decomposed.
Insufficient activation (in the case of DoM).Ensure the Turbo-Grignard reagent (e.g., TMPMgCl·LiCl) is active and used in the correct stoichiometry (1.2–2.0 equivalents).[1]

Experimental Protocols

Protocol 1: Synthesis from Methyl 4-hydroxy-6-methylnicotinate

This protocol is adapted from a literature procedure with a reported yield of 82%.[2]

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate (A1)

  • Phosphorus oxybromide (POBr3)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO3) aqueous solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • To a solution of Methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol) in DCM (150 mL) at 0°C, add POBr3 (64.5 g, 225 mmol) in five portions.

  • Stir the solution at 35°C until the starting material has completely disappeared, as monitored by TLC.

  • Concentrate the reaction mixture on a rotary evaporator and then cool to 0°C.

  • Carefully add ethanol and then saturated NaHCO3 aqueous solution dropwise until no more gas is released.

  • Wash the mixture with brine three times (80 mL each).

  • Dry the combined organic layers over MgSO4 and concentrate on a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a PE/EA (4:1) elution system to yield this compound as a yellow solid.

Protocol 2: Electrophilic Bromination of Methyl 6-methylpicolinate

This protocol is based on a generally reported method.[1]

Materials:

  • Methyl 6-methylpicolinate

  • Bromine (Br2)

  • Water or a mixture of water and Tetrahydrofuran (THF)

  • Sodium thiosulfate solution (for quenching)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Methyl 6-methylpicolinate in water or a water/THF mixture.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1–1.5 equivalents of Br2 to the stirred solution, maintaining the temperature between 0–25°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Bromination Methods cluster_end Final Product start1 Methyl 6-methylnicotinate method1 Electrophilic Bromination (Br2, H2O/THF) start1->method1 method3 Directed Ortho-Metalation (TMPMgCl·LiCl, Br2) start1->method3 start2 Methyl 4-hydroxy-6-methylnicotinate method2 From Hydroxy Intermediate (POBr3, DCM) start2->method2 product This compound method1->product method2->product method3->product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Experiment Start check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC) check_yield->incomplete_rxn Yes over_bromination Over-bromination? check_purity->over_bromination Yes end Successful Synthesis check_purity->end No workup_loss Product Loss during Workup? incomplete_rxn->workup_loss No solution1 Optimize Reaction Time/ Temperature incomplete_rxn->solution1 Yes solution2 Optimize Extraction & Purification workup_loss->solution2 Yes side_reactions Other Side Reactions? over_bromination->side_reactions No solution3 Adjust Stoichiometry/ Temperature over_bromination->solution3 Yes solution4 Check Solvent & Starting Material Purity side_reactions->solution4 Yes

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 4-bromo-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as Methyl 4-hydroxy-6-methylnicotinate, residual brominating agents like phosphoryl tribromide (POBr₃), and byproducts from side reactions.[1] Over-bromination can also lead to the formation of di- or tri-brominated species.[2] Additionally, the precursor 6-methylnicotinic acid is a known impurity in related nicotinic acid syntheses.[3]

Q2: What is the expected appearance and purity of the purified product?

A2: Purified this compound is typically a yellow solid.[4] Commercially available products often have a purity of 95% or higher.[5][6]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and effective techniques for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).[4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the purification.[4]

Q4: What are the typical storage conditions for this compound?

A4: For long-term stability, it is recommended to store the compound in an inert atmosphere at 2-8°C.[6] For general laboratory use, ambient storage is also acceptable.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Purification Incomplete reaction during synthesis.Monitor the reaction progress using TLC to ensure the complete disappearance of the starting material (Methyl 4-hydroxy-6-methylnicotinate).[4]
Loss of product during extraction.Ensure proper phase separation during the aqueous workup. Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to maximize recovery.[7]
Inefficient elution from the chromatography column.Optimize the solvent system for column chromatography. If the product is not eluting, gradually increase the polarity of the mobile phase.
Product is Contaminated with Starting Material (Methyl 4-hydroxy-6-methylnicotinate) Incomplete bromination reaction.Increase the reaction time or the amount of brominating agent (POBr₃). Ensure the reaction temperature is maintained at the optimal level.[4]
Co-elution during column chromatography.Adjust the solvent system for column chromatography to improve separation. A less polar solvent system may be required.
Presence of Multiple Spots on TLC After Purification Formation of byproducts (e.g., over-bromination).Reduce the amount of brominating agent or control the reaction temperature more carefully to minimize side reactions.[2]
Degradation of the product.Ensure that the purification process is not unnecessarily prolonged and that the product is not exposed to harsh conditions (e.g., strong acids or bases) for extended periods.
Purified Product is an Oil Instead of a Solid Presence of residual solvent.Ensure the product is thoroughly dried under vacuum to remove all traces of solvent from the purification and extraction steps.
Presence of impurities lowering the melting point.Re-purify the product using column chromatography with a more optimized solvent system or consider recrystallization from a suitable solvent.

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a common method for the purification of crude this compound.[4]

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude product.
  • Prepare a slurry of silica gel in the initial, least polar solvent of the mobile phase (e.g., Petroleum Ether).
  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
  • Add a layer of sand on top of the silica gel to prevent disturbance of the bed.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., Dichloromethane).
  • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
  • Carefully add the dried sample onto the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the mobile phase. A common starting solvent system is a mixture of Petroleum Ether and Ethyl Acetate (e.g., PE/EA = 4:1 v/v).[4]
  • Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.
  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

4. Isolation of the Purified Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a yellow solid.[4]

Purification Parameters

Parameter Value Reference
Purification Method Silica Gel Column Chromatography[4]
Stationary Phase Silica Gel[4]
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate (4:1, v/v)[4]
Expected Yield ~82%[4]
Final Product Form Yellow Solid[4]

Experimental Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation Start Crude this compound Dissolve Dissolve in Minimal Solvent Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with PE/EA (4:1) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product (Yellow Solid) Evaporate->End

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Corrective Actions ImpureProduct Impure Product Detected (e.g., by TLC/NMR) IncompleteReaction Incomplete Reaction ImpureProduct->IncompleteReaction SideProducts Side Products Formed ImpureProduct->SideProducts InefficientPurification Inefficient Purification ImpureProduct->InefficientPurification OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeReaction SideProducts->OptimizeReaction AdjustPurification Adjust Chromatography (Solvent System, Gradient) InefficientPurification->AdjustPurification RePurify Re-purify Fractions AdjustPurification->RePurify

Caption: Troubleshooting logic for impure this compound.

References

Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers experiencing low yields in the Suzuki coupling of Methyl 4-bromo-6-methylnicotinate .

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?

When troubleshooting a low-yielding Suzuki reaction, it is crucial to first verify the integrity of your setup and reagents.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][2][3] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeborylation.[1] Using a more stable boronic ester derivative, such as a pinacol ester, can sometimes mitigate this issue.[4] It is advisable to use fresh or properly stored boronic acid/ester.

    • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, particularly with ethereal solvents like THF or dioxane.[1]

    • Base Quality: The base should be finely powdered and dry, as clumps can lead to poor reproducibility.

  • Reaction Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.[4]

A logical workflow for initial troubleshooting is outlined below.

G start Low Yield Observed reagents Verify Reagent Quality (Substrates, Solvent, Base) start->reagents inert Check Inert Atmosphere (Degassing, Purging) reagents->inert stirring Ensure Vigorous Stirring inert->stirring re_run Re-run Under Verified Conditions stirring->re_run success Yield Improved re_run->success fail Yield Still Low (Proceed to Optimization) re_run->fail

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Q2: I'm observing significant amounts of dehalogenated starting material (Methyl 4,6-dimethylnicotinate). What causes this and how can I prevent it?

The formation of a dehalogenated byproduct occurs when the aryl halide is reduced instead of coupled. This is a common side reaction in Suzuki couplings.[4]

Potential Causes:

  • Source of Hydride: After the oxidative addition of your aryl bromide to the Pd(0) catalyst, the resulting complex may react with a hydride source in the mixture. This can come from solvents (like alcohols) or certain bases.[4]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate palladium-aryl complex has more time to undergo side reactions like dehalogenation.

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can act as hydride donors. Consider switching to bases like K₃PO₄ or Cs₂CO₃.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the reductive elimination step relative to side reactions.[5][6]

  • Solvent: If using an alcohol-containing solvent system, consider switching to purely aprotic solvents like dioxane or toluene.[1][4]

Q3: What is the optimal catalyst, ligand, base, and solvent combination for the Suzuki coupling of an electron-deficient bromopyridine like this compound?

There is no universal set of conditions, and optimization is often required.[3] However, for challenging substrates like heteroaryl halides, specific combinations tend to be more successful. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity, making ligand choice particularly important.[7][8]

General Recommendations:

  • Catalyst/Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(0) sources that are activated in situ by a phosphine ligand.[9] Pre-formed Pd(II) complexes like Pd(dppf)Cl₂ are also widely used.[10]

  • Ligands: Bulky, electron-rich monophosphine ligands are often effective for coupling electron-deficient or sterically hindered substrates.[6] Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃.[3][11]

  • Bases: The base activates the boronic acid for transmetalation.[12][13] For pyridine substrates, stronger bases have been shown to improve rates and yields.[14] A screen of bases is recommended.

  • Solvents: A mixture of an organic solvent with water is common, as water can play a role in the transmetalation mechanism.[4] Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[9][11] For substrates with poor solubility, polar aprotic solvents like DMF may be used.[9][15]

The interplay between these components is illustrated in the Suzuki catalytic cycle.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X SideReaction Catalyst Deactivation (e.g., O2) Pd0->SideReaction PdII R1-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans + R2-B(OR)2 (Base Activated) PdII_R2 R1-Pd(II)L2-R2 Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R1-R2 (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting key stages.

Q4: How can I systematically optimize the reaction conditions?

A systematic approach is key to finding the optimal conditions. It is recommended to vary one parameter at a time (e.g., base, ligand, solvent) while keeping others constant.

Optimization Parameter Screening Table

Parameter Conditions to Screen Rationale
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFBase strength and cation size can significantly affect the reaction rate and yield.[14]
Ligand PPh₃, SPhos, XPhos, P(t-Bu)₃Ligand choice influences the rates of oxidative addition and reductive elimination.[16][17]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFSolvent affects reagent solubility and can influence the catalyst's activity.[15][18]
Temperature 80 °C, 100 °C, 110 °CHigher temperatures can increase reaction rates but may also promote side reactions.[19]

General Experimental Protocol

The following is a general protocol that can be adapted for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, typically 4:1 to 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (e.g., argon) for 3-5 cycles.[9]

  • In a separate vial, add the palladium catalyst and the phosphine ligand. Purge this vial with inert gas.

  • Add the degassed solvent to the Schlenk flask containing the substrates and base, followed by the addition of the catalyst/ligand mixture (or a solution of it in the degassed solvent).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).[9]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Methyl 4-bromo-6-methylnicotinate Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and shelf-life of Methyl 4-bromo-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[1][2] It is crucial to minimize exposure to moisture, light, and air to prevent degradation. Some suppliers may ship the product at ambient temperature, but long-term storage should adhere to the recommended refrigerated and inert conditions.

Q2: What are the common signs of degradation for this compound?

A2: Visual inspection can sometimes indicate degradation. Signs to watch for include:

  • Color change: The compound is typically a white to off-white solid. The appearance of brown or purplish-red hues may suggest decomposition.[2]

  • Change in physical state: The compound is described as a liquid, solid, semi-solid, or lump. Any significant change from its initial physical form upon receipt, such as a solid becoming gummy or liquefying, could indicate the absorption of moisture or degradation.

  • Insolubility: If the compound does not dissolve in a solvent in which it was previously soluble, this could be a sign of the formation of insoluble degradation products.

For a definitive assessment of purity, analytical techniques such as HPLC, GC-MS, or NMR are necessary.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis of the methyl ester: Similar to other nicotinate esters, this compound can undergo hydrolysis to form 4-bromo-6-methylnicotinic acid and methanol.[3][4][5] This reaction is typically catalyzed by acidic or basic conditions and is accelerated by the presence of water and increased temperature.[6]

  • De-bromination of the pyridine ring: Brominated aromatic compounds can be susceptible to dehalogenation, particularly when exposed to light (photodegradation), elevated temperatures, or certain reactive species.[7][8] This would result in the formation of Methyl 6-methylnicotinate.

Troubleshooting Guide

Issue 1: I suspect my sample of this compound has degraded. How can I confirm this?

Solution:

  • Analytical Assessment: The most reliable way to confirm degradation is through analytical chemistry.

    • HPLC Analysis: Use a High-Performance Liquid Chromatography (HPLC) method to assess the purity of your sample. A decrease in the peak area of the main compound and the appearance of new peaks corresponding to potential degradation products (e.g., 4-bromo-6-methylnicotinic acid) would confirm degradation.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help identify the degradation products by their mass-to-charge ratio.

    • NMR Spectroscopy: ¹H NMR spectroscopy can also be used to detect impurities. The presence of new signals or changes in the integration of existing signals can indicate degradation.

  • Comparison to a Standard: If available, compare the analytical data of your sample to that of a new, unopened standard.

Issue 2: My experimental results are inconsistent when using this compound. Could this be a stability issue?

Solution:

Inconsistent results can indeed be a sign of compound instability under your experimental conditions.

  • Analyze Samples Pre- and Post-Experiment: Use an analytical technique like HPLC to analyze your stock solution of this compound before your experiment and the remaining solution after. This will reveal if the compound is degrading during your experimental timeframe.

  • Evaluate Experimental Conditions:

    • pH: Nicotinate esters are susceptible to hydrolysis in acidic or basic aqueous solutions.[6] If your experiment involves aqueous buffers, consider the pH and duration of exposure.

    • Temperature: Elevated temperatures can accelerate both hydrolysis and potential de-bromination.

    • Light: Protect your solutions from light, especially if your experiments are lengthy.

  • Prepare Fresh Solutions: As a best practice, always prepare fresh solutions of this compound immediately before use.

Data Presentation

Table 1: Summary of Stability Data for Related Nicotinate Esters

CompoundConditionDegradation RateDegradation ProductCitation
Methyl nicotinateAqueous solution, 4°C~0.5% per annumNicotinic acid[9][10]
Myristyl nicotinateFormulation, room temp.< 0.05% over 3 yearsNicotinic acid[11]
Myristyl nicotinatePhosphate buffer, pH 9, 80°CFollows pseudo-first-order kineticsNicotinic acid[6]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable buffer components

  • Temperature-controlled chambers/ovens

  • Photostability chamber (optional)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Aliquot the stock solution into several vials.

  • Stress Conditions: Subject the vials to different stress conditions:

    • Elevated Temperature: Store vials at 40°C, 60°C, and a control at 4°C.

    • Acidic/Basic Conditions: Add a small volume of dilute HCl or NaOH to the stock solution to create acidic and basic conditions, respectively. Store at room temperature.

    • Oxidative Stress: Add a small volume of hydrogen peroxide solution. Store at room temperature.

    • Photostability: Expose a set of vials to a light source in a photostability chamber. Keep a control set wrapped in aluminum foil.

  • Time Points: Collect samples at initial (T=0), and subsequent time points (e.g., 1, 3, 7, 14, and 28 days).

  • Analysis: Analyze each sample by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To develop a general HPLC method for monitoring the purity of this compound and detecting its primary hydrolytic degradation product.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 263 nm[9]

  • Column Temperature: 30°C

Expected Elution: 4-bromo-6-methylnicotinic acid (the hydrolysis product) is more polar and will elute earlier than the parent ester, this compound.

Mandatory Visualizations

degradation_pathways MBMN This compound BMNA 4-bromo-6-methylnicotinic acid MBMN->BMNA Hydrolysis (+H2O, H+ or OH-) MMN Methyl 6-methylnicotinate MBMN->MMN De-bromination (e.g., light, heat)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (2-8°C, inert atmosphere) start->check_storage analytical_check Perform Purity Analysis (e.g., HPLC, NMR) check_storage->analytical_check compare_standard Compare to a New Standard analytical_check->compare_standard degradation_confirmed Degradation Confirmed? compare_standard->degradation_confirmed review_protocol Review Experimental Protocol (pH, temp, light, solvent) degradation_confirmed->review_protocol No end_bad Discard and Obtain New Batch degradation_confirmed->end_bad Yes implement_controls Implement Controls: - Prepare fresh solutions - Protect from light/heat - Use inert atmosphere review_protocol->implement_controls end_good Purity is High - Continue Experiment implement_controls->end_good

Caption: Workflow for troubleshooting stability issues.

storage_logic compound This compound ester_group Ester Group (Susceptible to Hydrolysis) compound->ester_group bromo_group Bromo-Pyridine Moiety (Potential for Dehalogenation) compound->bromo_group refrigerate Refrigerate (2-8°C) (Slows kinetics) ester_group->refrigerate Reduces hydrolysis rate inert_atm Inert Atmosphere (Excludes O2 and Moisture) ester_group->inert_atm Mitigates hydrolysis bromo_group->refrigerate Reduces thermal degradation dark Store in the Dark (Prevents Photodegradation) bromo_group->dark Mitigates de-bromination storage_conditions Optimal Storage Conditions refrigerate->storage_conditions inert_atm->storage_conditions dark->storage_conditions

Caption: Logic for selecting optimal storage conditions.

References

How to avoid dehalogenation of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 4-bromo-6-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common issues during its use in chemical synthesis, with a particular focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted pyridine derivative. Its chemical structure, featuring a bromine atom on the pyridine ring, makes it a valuable building block in organic synthesis.[1] The bromine atom serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These reactions are instrumental in constructing complex molecules, particularly in the development of new pharmaceutical agents.[1]

Q2: What is dehalogenation and why is it a problem?

Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom. In the context of using this compound as a coupling partner, dehalogenation is an undesired side reaction that leads to the formation of Methyl 6-methylnicotinate. This reduces the yield of the desired coupled product and complicates the purification process.

Q3: What are the common causes of dehalogenation during cross-coupling reactions?

Dehalogenation, specifically hydrodehalogenation, in palladium-catalyzed cross-coupling reactions can be caused by several factors:

  • Hydride Sources: The presence of species that can donate a hydride (H⁻) to the palladium center is a primary cause. These can include solvents (like alcohols), the amine or phosphine ligands, the base, or even trace amounts of water.

  • Reaction Temperature: Higher reaction temperatures can promote the rate of dehalogenation.[2]

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand used can significantly influence the extent of dehalogenation. Some ligands are more prone to degradation pathways that generate hydride species.

  • Base: The choice and strength of the base can impact the reaction. While essential for the catalytic cycle, some bases can also act as or generate hydride donors.

  • Substrate Electronics: The pyridine ring in this compound is electron-deficient, which can make the C-Br bond more susceptible to certain dehalogenation pathways.

Troubleshooting Guides

This section provides specific guidance on avoiding dehalogenation in common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product and significant formation of the dehalogenated byproduct, Methyl 6-methylnicotinate.

Troubleshooting Steps:

  • Optimize the Base:

    • Weak inorganic bases are often preferred to minimize dehalogenation. Consider screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Stronger bases like NaOtBu might be more prone to causing dehalogenation.

    • Ensure the base is anhydrous, as water can sometimes contribute to hydrodehalogenation.

  • Select the Appropriate Ligand and Palladium Source:

    • Bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination step over side reactions. Consider ligands like SPhos, XPhos, or RuPhos.

    • Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, can sometimes give more consistent results and lower side product formation compared to generating the active Pd(0) species in situ.

  • Control the Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with temperatures around 80-100 °C and adjust as needed.

  • Solvent Choice:

    • Aprotic solvents like 1,4-dioxane, toluene, or DME are generally preferred. The addition of a small amount of water is often necessary to facilitate the transmetalation step, but excess water should be avoided. A common solvent system is a mixture of 1,4-dioxane and water.[3]

Experimental Protocol Example (Suzuki Coupling):

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester (Het)Arylboronic acid (1.2 - 1.5 equiv)
Palladium Catalyst Pd(dppf)Cl₂ (0.1 equiv)[3] or Pd₂(dba)₃ with a suitable ligand
Base K₂CO₃ (3.0 equiv)[3]
Solvent 1,4-Dioxane/Water (5:1 v/v)[3]
Temperature 100 °C[3]
Atmosphere Inert (Nitrogen or Argon)

Note: This is a general starting point. Optimization of each parameter may be necessary for specific substrates.

Buchwald-Hartwig Amination

Problem: Formation of the dehalogenated starting material alongside the desired aminated product.

Troubleshooting Steps:

  • Ligand Selection is Crucial:

    • The choice of ligand is critical in Buchwald-Hartwig amination. For electron-deficient heteroaryl bromides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective in promoting C-N bond formation and minimizing dehalogenation.

  • Base Selection and Stoichiometry:

    • Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Carefully control the stoichiometry of the base. An excess of a strong base can sometimes lead to increased dehalogenation.

  • Solvent and Temperature:

    • Aprotic solvents like toluene, 1,4-dioxane, or THF are standard.

    • Maintain the lowest effective temperature to disfavor the dehalogenation pathway. Reactions are often run between 80 °C and 110 °C.

Experimental Protocol Example (Buchwald-Hartwig Amination):

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine Amine (1.2 equiv)
Palladium Precatalyst Pd₂(dba)₃ or a suitable precatalyst (e.g., XPhos Pd G3)
Ligand XPhos or other suitable biarylphosphine ligand
Base NaOtBu or K₃PO₄[4]
Solvent Toluene or 1,4-Dioxane[4]
Temperature 100 °C[4]
Atmosphere Inert (Nitrogen or Argon)

Note: The optimal ligand-to-palladium ratio should be determined experimentally.

Visual Troubleshooting Guides

The following diagrams illustrate the general principles and decision-making processes for minimizing dehalogenation.

Dehalogenation_Troubleshooting_Workflow cluster_start Start cluster_screening Parameter Screening cluster_outcome Outcome start Dehalogenation Observed Base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) start->Base 1. Modify Base Ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) Base->Ligand 2. Change Ligand Solvent Optimize Solvent (e.g., Dioxane, Toluene, DME) Ligand->Solvent 3. Adjust Solvent Temperature Lower Temperature Solvent->Temperature 4. Reduce Temperature Success Dehalogenation Minimized Temperature->Success Failure Dehalogenation Persists Temperature->Failure

Caption: A stepwise workflow for troubleshooting dehalogenation in cross-coupling reactions.

Catalytic_Cycle_Competition Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L)_m Ar-Pd(II)-Br(L)_m Pd(0)L_n->Ar-Pd(II)-Br(L)_m Oxidative Addition (Ar-Br) Desired_Product Desired Coupled Product Ar-Pd(II)-Br(L)_m->Desired_Product Transmetalation & Reductive Elimination Dehalogenated_Product Dehalogenated Product (Ar-H) Ar-Pd(II)-Br(L)_m->Dehalogenated_Product Hydride Transfer & Reductive Elimination Nu-M Nucleophile (e.g., Ar'B(OH)2, R2NH) Nu-M->Ar-Pd(II)-Br(L)_m Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Ar-Pd(II)-Br(L)_m

Caption: Competing pathways leading to desired coupling versus undesired dehalogenation.

By systematically addressing the factors outlined in this guide, researchers can significantly improve the outcomes of their experiments with this compound and minimize the formation of dehalogenated byproducts.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with Methyl 4-bromo-6-methylnicotinate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine ring.

Q2: Which factors are critical for selecting a suitable catalyst system?

Catalyst selection is crucial and depends on the specific cross-coupling reaction. Key factors include:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices. The choice can influence the ease of reduction to the active Pd(0) species.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required, especially for challenging substrates like electron-deficient pyridines.

  • Base: The base is essential for the catalytic cycle, playing a role in the transmetalation step (Suzuki) or the deprotonation of the nucleophile (Buchwald-Hartwig). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

  • Solvent: The choice of solvent can affect solubility, reaction rate, and catalyst stability. Common solvents include toluene, dioxane, THF, and DMF.

Q3: Why are cross-coupling reactions with bromopyridine substrates often challenging?

Bromopyridine substrates, like this compound, can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The use of appropriate ligands is critical to mitigate these issues.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and properly stored. Consider using a pre-catalyst that is more readily activated. For Pd(II) precursors, ensure conditions are suitable for reduction to Pd(0).
Inappropriate Ligand For electron-deficient substrates like bromopyridines, standard ligands like PPh₃ may be ineffective. Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos.
Incorrect Base The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. The base must be finely ground and anhydrous.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. Ensure the solvent is anhydrous, as water can interfere with some catalytic cycles.
Reaction Temperature Too Low Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Oxygen Contamination Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Substrate Quality Impurities in the starting materials can poison the catalyst. Ensure this compound and the coupling partner are pure.
Problem 2: Formation of Side Products (e.g., Homocoupling, Debromination)
Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This is often promoted by the presence of oxygen. Improve degassing of the reaction mixture. Using a slight excess of the aryl halide can also minimize this side reaction.
Debromination (Hydrodehalogenation) This can occur in the presence of a hydrogen source (e.g., water, alcohol) and a highly active catalyst. Ensure anhydrous conditions. A less reactive catalyst system or a milder base may be necessary.
Decomposition of Starting Material If the reaction temperature is too high, the starting materials or product may decompose. Run the reaction at a lower temperature for a longer period.

Data Presentation: Catalyst Systems for Analogous Substrates

The following tables summarize conditions for cross-coupling reactions on substrates analogous to this compound, as specific data for this exact substrate is limited in the cited literature. These serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH90-89For a 3-aryl-4-tosyloxy-2-pyrone substrate.[1]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane--GoodFor 5-(4-bromophenyl)-4,6-dichloropyrimidine.[2]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100-HighFor the synthesis of 6-aryldopamine derivatives.[3]

Table 2: Heck Coupling of Aryl Bromides with Alkenes

Catalyst SystemBaseSolventTemp. (°C)TimeYield (%)Notes
Pd(OAc)₂K₂CO₃DMA130-14040 h56-94For one-pot Wittig-Heck reaction.[4]
Pd/CK₂CO₃aq. EtOH-10 min (MW)HighFor aryl bromides and styrenes.[5]

Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / (±)-BINAPNaOt-BuToluene80460For 2-bromo-6-methylpyridine with a diamine.[6]
Pd(OAc)₂ / XPhost-BuONa----Reported for mono-N-arylation of aniline with a dichloronicotinate.[7]
RuPhos-based catalyst / LiHMDSLiHMDSTHF--GoodFor cross-coupling of bromo-indazoles.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 6-aryldopamine derivatives and can be used as a starting point for the coupling of this compound with an arylboronic acid.[3]

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

  • Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from the amination of 2-bromo-6-methylpyridine and can be used as a starting point for the coupling of this compound with a primary or secondary amine.[6]

  • To a dry Schlenk flask, add the amine (1.0 equiv.), this compound (1.1-1.2 equiv.), Pd₂(dba)₃ (e.g., 2 mol%), a suitable ligand such as (±)-BINAP (e.g., 4 mol%), and NaOt-Bu (1.4 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' BX(OH)2 Base-X + B(OH)3 Transmetalation->BX(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Methyl 4-bromo-6- methylnicotinate Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 + Base Ar'B(OH)2->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-X->Amine_Coordination Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' Amine_Coordination->Ar-Pd(II)L2-NR'R'' Base-H+X- Base-H+X- Amine_Coordination->Base-H+X- Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' Ar-X Methyl 4-bromo-6- methylnicotinate Ar-X->Oxidative_Addition HNR'R'' Amine + Base HNR'R''->Amine_Coordination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Troubleshooting_Workflow Start Experiment Start: Cross-Coupling Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Start->Check_Side_Products Success Successful Reaction Check_Yield->Success No Catalyst Check Catalyst System: - Active Pd Source? - Appropriate Ligand? Check_Yield->Catalyst Yes Check_Side_Products->Success No Homocoupling Troubleshoot Homocoupling: - Improve Degassing - Adjust Stoichiometry Check_Side_Products->Homocoupling Yes (Homocoupling) Debromination Troubleshoot Debromination: - Ensure Anhydrous Conditions - Use Milder Catalyst/Base Check_Side_Products->Debromination Yes (Debromination) Base Evaluate Base: - Correct Strength? - Anhydrous & Finely Ground? Catalyst->Base Conditions Optimize Conditions: - Anhydrous/Degassed Solvent? - Optimal Temperature? Base->Conditions Purity Verify Reagent Purity Conditions->Purity Purity->Start Re-run Experiment Homocoupling->Start Re-run Experiment Debromination->Start Re-run Experiment

References

Methods for monitoring the progress of reactions involving Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromo-6-methylnicotinate. The content is designed to address specific issues that may be encountered during the monitoring of its chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions involving this compound?

A1: The most common methods for monitoring reactions of this compound include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the properties of the reactants and products, and the available equipment.

Q2: How can I choose the best TLC solvent system for my reaction?

A2: A good starting point for developing a TLC solvent system for pyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2][3] For this compound, which has moderate polarity, a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 or 8:2 ratio) is a reasonable starting point.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.5 for the starting material, allowing for clear separation from both less polar products and more polar byproducts.[4]

Q3: What are the expected changes in NMR spectra as the reaction progresses?

A3: The changes in NMR spectra will depend on the specific reaction. For example, in a Suzuki coupling where the bromine atom is replaced by an aryl group, you would expect to see the disappearance of the signals corresponding to the protons on the pyridine ring adjacent to the bromine, and the appearance of new signals for the protons of the newly introduced aryl group. The chemical shifts of the methyl and methoxy protons may also shift slightly. In the case of ester hydrolysis, the singlet corresponding to the methyl ester protons (around 3.9 ppm) would disappear and be replaced by a broad signal for the carboxylic acid proton (typically downfield, >10 ppm), and the adjacent aromatic protons would likely experience a shift in their resonance.

Q4: Can I use GC-MS to monitor reactions of this compound?

A4: Yes, GC-MS can be a powerful tool for monitoring reactions of this compound, provided the products are thermally stable and sufficiently volatile. It can provide information on the disappearance of the starting material and the appearance of products, as well as their mass-to-charge ratio, which aids in their identification.

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Spots are streaking or elongated Sample is too concentrated.Dilute the reaction mixture sample before spotting on the TLC plate.[5]
The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the developing solvent.[5]
Spots remain at the baseline (Rf ≈ 0) The developing solvent is not polar enough.Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
Spots run with the solvent front (Rf ≈ 1) The developing solvent is too polar.Increase the proportion of the less polar solvent in your mixture (e.g., increase the amount of hexane).
Reactant and product spots are not well-separated The polarity of the solvent system is not optimal.Try a different solvent system with different polarity characteristics. For example, you could try a mixture of dichloromethane and methanol.
The reaction has not proceeded significantly.Allow the reaction to run for a longer period and take another TLC sample.
No product spot is visible The product is not UV-active.Use a visualization agent such as potassium permanganate or iodine vapor to stain the plate.
The concentration of the product is too low to be detected.Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions between a basic analyte (like a pyridine) and residual silanol groups on the column packing.Use a mobile phase with a lower pH to protonate the silanols, or use a column specifically designed for basic compounds.[6]
The sample is dissolved in a solvent stronger than the mobile phase.Dissolve or dilute the sample in the mobile phase.[7]
Column overload.Reduce the injection volume or the concentration of the sample.[7]
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.[8][9][10]
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[8][10]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[8]
Mobile phase composition is changing (e.g., evaporation of a volatile component).Prepare fresh mobile phase and keep the reservoir covered.[11]
Poor column equilibration.Increase the equilibration time before injecting the sample.[8]
No Peaks or Very Small Peaks Incorrect injection volume or a blocked needle.Check the injection volume setting and ensure the syringe/needle is not clogged.[8]
The detector wavelength is not appropriate for the analyte.Determine the UV maximum of your compound and set the detector accordingly.
Baseline Drift or Noise Contaminants in the mobile phase.Use high-purity solvents and filter the mobile phase.[12]
Air bubbles in the system.Degas the mobile phase and purge the pump.[8][12]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Preparation of the TLC Plate:

    • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spotting the Plate:

    • Dissolve a small amount of the starting material, this compound, in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot the starting material solution in the "SM" lane and the "co-spot" lane.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in the "RM" lane and on top of the starting material spot in the "co-spot" lane.

  • Developing the Plate:

    • Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing the chosen solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[13][14][15]

    • Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the "RM" lane over time.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent).

    • Dilute the aliquot with the mobile phase (e.g., 1 mL) in an HPLC vial.

    • Filter the sample through a 0.45 µm syringe filter if it contains solid particles.

  • HPLC Method Parameters (Example for a C18 column):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 60:40 ratio), potentially with a modifier like 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength appropriate for the starting material and expected product (e.g., 260 nm).

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject a standard solution of the starting material to determine its retention time.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.

Quantitative Data Summary

The following tables provide estimated quantitative data for monitoring reactions of this compound. Actual values will vary depending on the specific reaction conditions and analytical setup.

Table 1: Estimated TLC Rf Values

Compound Structure Estimated Rf (7:3 Hexane:Ethyl Acetate) Notes
This compound0.4Starting material.
Methyl 6-methyl-4-phenylnicotinate0.3Example Suzuki coupling product (less polar than starting material is not always the case, depends on the substituent).
4-bromo-6-methylnicotinic acid0.1Example hydrolysis product (more polar).

Table 2: Estimated HPLC Retention Times (C18 Column)

Compound Estimated Retention Time (min) Notes
4-bromo-6-methylnicotinic acid2.5More polar, elutes earlier.
This compound5.0Starting material.
Methyl 6-methyl-4-phenylnicotinate6.5Less polar, elutes later.

Table 3: Estimated ¹H NMR Chemical Shifts (in CDCl₃)

Proton This compound (ppm) Methyl 6-methyl-4-phenylnicotinate (ppm) Notes on Expected Changes
Pyridine H (position 5)~7.5 (s)~7.3 (s)Shift upon change of substituent at position 4.
Pyridine H (position 2)~8.9 (s)~9.0 (s)Minor shift expected.
-OCH₃~3.9 (s)~3.8 (s)Minor shift expected.
-CH₃~2.6 (s)~2.7 (s)Minor shift expected.
Phenyl H'sN/A~7.2-7.5 (m)Appearance of new signals for the phenyl group.

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction TakeAliquot Take Aliquot from Reaction Mixture Start->TakeAliquot PrepareSample Prepare Sample (Dilute/Quench) TakeAliquot->PrepareSample Analyze Analyze Sample (TLC, HPLC, etc.) PrepareSample->Analyze Evaluate Evaluate Data (Conversion %) Analyze->Evaluate Continue Continue Reaction Evaluate->Continue Incomplete Workup Work-up Reaction Evaluate->Workup Complete Continue->TakeAliquot

Caption: General workflow for monitoring a chemical reaction.

HPLC_Troubleshooting Problem Unexpected HPLC Result PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime NoPeaks No/Small Peaks? Problem->NoPeaks Tailing Tailing? PeakShape->Tailing Yes AllPeaks All Peaks Shifted? RetentionTime->AllPeaks Yes CheckInjection Check Injection System & Detector Settings NoPeaks->CheckInjection Yes CheckSolvent Check Sample Solvent & Mobile Phase pH Tailing->CheckSolvent Yes Fronting Fronting? Tailing->Fronting No CheckOverload Reduce Sample Concentration/Volume Fronting->CheckOverload Yes CheckFlowTemp Check Flow Rate & Column Temperature AllPeaks->CheckFlowTemp Yes SomePeaks Check Mobile Phase Composition AllPeaks->SomePeaks No

Caption: Decision tree for troubleshooting common HPLC issues.

Suzuki_Coupling_Pathway Reactants This compound + Arylboronic Acid OxAdd Oxidative Addition Reactants->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Intermediate1 Ar-Pd(II)-Br Complex OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)-Ar' Complex Transmetalation->Intermediate2 Base Base Base->Transmetalation ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination Product Coupled Product ReductiveElimination->Product RegenCatalyst Pd(0) Catalyst ReductiveElimination->RegenCatalyst

Caption: Simplified signaling pathway for a Suzuki coupling reaction.

References

Technical Support Center: Work-up Procedures for Reactions Containing Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving Methyl 4-bromo-6-methylnicotinate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of common reactions with this compound, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield After Work-up

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Before initiating the work-up, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

    • Example Protocol: In a typical Suzuki-Miyaura coupling, a mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and a base (e.g., K2CO3, 3.0 mmol) in a suitable solvent (e.g., MeCN/H2O 4:1) is refluxed for 1-2 hours.[1]

  • Product Lost During Extraction:

    • Troubleshooting: The polarity of the product may affect its solubility in the extraction solvent. This compound and its derivatives can have moderate polarity. Ensure the chosen organic solvent is appropriate. If the product is partially soluble in the aqueous layer, perform multiple extractions with a smaller volume of the organic solvent. Back-extraction of the combined aqueous layers can also help recover any lost product.

  • Product Degradation:

    • Troubleshooting: The ester group in this compound can be sensitive to harsh acidic or basic conditions during work-up, leading to hydrolysis. Use mild bases like sodium bicarbonate for neutralization and avoid strong acids.

Issue 2: Presence of Impurities in the Final Product

Common Impurities and Removal Strategies:

  • Unreacted Starting Material (this compound):

    • Troubleshooting: If the reaction has not gone to completion, the starting material will be present. Purification by column chromatography is typically effective. A solvent system with a gradient of ethyl acetate in hexanes is often suitable.

  • Homocoupling Product of Boronic Acid (in Suzuki Reactions):

    • Troubleshooting: This is a common byproduct. A typical procedure to remove it involves precipitating the crude product, dissolving it in boiling water, and filtering to remove the less soluble homocoupling byproduct. The desired product can then be precipitated by acidifying the filtrate.[2]

  • Palladium Catalyst Residues:

    • Troubleshooting: Residual palladium can make the product appear dark. To remove it, you can wash the organic layer with an aqueous solution of a chelating agent like thiourea or use commercially available palladium scavengers. Filtering the crude product through a pad of Celite can also help remove some of the catalyst.

  • Phosphine Ligand Byproducts (e.g., Triphenylphosphine Oxide in Suzuki/Buchwald-Hartwig Reactions):

    • Troubleshooting: Triphenylphosphine oxide is often difficult to remove completely by standard chromatography. One effective method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or a mixture of pentane and ether, and filter. The desired product is typically more soluble and will pass through, while the phosphine oxide remains on the filter.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for a Suzuki-Miyaura coupling reaction with an aryl bromide, which can be analogous to reactions with this compound.

Aryl Bromide (1.0 mmol)Arylboronic Acid (1.2 mmol)Catalyst (mol%)Base (3.0 mmol)Solvent (5.0 mL)Time (h)Yield (%)
3-Bromobenzoic acidPhenylboronic acid0.1K2CO3H2O1.595
4-Bromobenzoic acidPhenylboronic acid0.1K2CO3H2O1.599
4-Bromophenylacetic acid4-Methylphenylboronic acid0.1K2CO3H2O1.592
3-Bromobenzoic acid4-Fluorophenylboronic acid1NaHCO3H2O689

Data adapted from a study on Suzuki-Miyaura coupling of aryl bromides containing a carboxyl group.[2]

Experimental Protocols

General Work-up Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Quenching: After confirming the reaction is complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in an organic solvent, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Aqueous Work-up:

    • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Alternatively, for some products, recrystallization can be an effective purification method.

Signaling Pathways and Workflows

General Workflow for a Suzuki-Miyaura Coupling and Work-up

Suzuki_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction catalyst Pd Catalyst + Base catalyst->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate column Column Chromatography concentrate->column product Purified Product column->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction followed by a standard work-up and purification procedure.

Troubleshooting Logic for Impurity Removal

Impurity_Troubleshooting cluster_impurities Identify Impurity cluster_solutions Select Removal Method start Crude Product with Impurities unreacted_sm Unreacted Starting Material start->unreacted_sm homocoupling Homocoupling Byproduct start->homocoupling pd_catalyst Palladium Catalyst start->pd_catalyst phosphine_oxide Phosphine Oxide start->phosphine_oxide column Column Chromatography unreacted_sm->column Primary Method precipitation Precipitation/Filtration homocoupling->precipitation Effective for insoluble byproducts scavenger Palladium Scavenger pd_catalyst->scavenger Specific for Pd nonpolar_wash Non-polar Solvent Wash phosphine_oxide->nonpolar_wash For non-polar byproducts final_product Pure Product column->final_product Leads to precipitation->final_product Leads to scavenger->final_product Leads to nonpolar_wash->final_product Leads to

Caption: Decision-making workflow for troubleshooting the removal of common impurities during the work-up of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark color, even after column chromatography. What could be the cause?

A1: A persistent dark color is often due to residual palladium catalyst. While column chromatography can remove a significant amount, trace amounts may co-elute with your product. Consider treating your crude product with a palladium scavenger before chromatography or washing the organic solution with an aqueous solution of a chelating agent like thiourea.

Q2: I am losing a significant amount of my product during the aqueous work-up. How can I prevent this?

A2: This is likely due to the partial solubility of your product in the aqueous layer. To minimize this loss, perform multiple extractions with smaller volumes of your organic solvent. Also, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

Q3: Can I use a different base for my Suzuki coupling reaction?

A3: Yes, the choice of base can be critical and may need to be optimized for your specific substrates. Common bases include carbonates (K2CO3, Na2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH, KOH). The strength and solubility of the base can influence the reaction rate and side product formation. For base-sensitive substrates, weaker bases like sodium bicarbonate may be preferred.[2]

Q4: What is the purpose of adding water to some Suzuki coupling reactions?

A4: Water can play several beneficial roles in a Suzuki coupling. It can help to dissolve the inorganic base, and in some cases, it can facilitate the transmetalation step of the catalytic cycle. However, the optimal amount of water can vary, and in some cases, anhydrous conditions are preferred.

Q5: How do I remove byproducts from a Buchwald-Hartwig amination reaction?

A5: The work-up for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling. Common byproducts include unreacted starting materials and phosphine ligand oxides. Purification is typically achieved through column chromatography. If the amine product is basic, an acid-base extraction can be an effective purification step. For example, you can extract the product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the product back into an organic solvent.

References

Technical Support Center: Scaling Up Reactions with Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-bromo-6-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for transitioning this important reaction from the laboratory to a larger scale.

Troubleshooting Guides

Reaction Troubleshooting

Question: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and how can I improve it?

Answer: Lower yields during scale-up can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider the impeller design and agitation speed.

  • Temperature Control: Exothermic bromination reactions can be challenging to control on a larger scale. Poor heat dissipation can lead to temperature spikes, favoring the formation of impurities. Implement a controlled addition of the brominating agent (POBr₃) and ensure your cooling system is adequate for the larger volume.

  • Reagent Addition: The rate of addition of phosphorus oxybromide (POBr₃) is critical. A slow, controlled addition is crucial to manage the exotherm and minimize side reactions.

  • Incomplete Reaction: Verify reaction completion through in-process controls (e.g., TLC, HPLC). Extended reaction times might be necessary on a larger scale to ensure full conversion.

  • Work-up Issues: Inefficient quenching or extraction during work-up can lead to product loss. Ensure thorough mixing during the quench and sufficient solvent volumes for extraction.

Question: I am observing the formation of a significant amount of a di-brominated impurity. How can I minimize this side reaction?

Answer: The formation of di-brominated species is a common issue in the bromination of activated pyridine rings. Here are some strategies to improve selectivity:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of POBr₃ is common, but a large excess will favor di-bromination.

  • Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second bromination reaction.

  • Controlled Addition: Add the POBr₃ solution subsurface to ensure rapid dispersion and avoid localized high concentrations that can lead to over-bromination.

Work-up and Purification Troubleshooting

Question: During the aqueous work-up after quenching the reaction with sodium hydroxide, I am getting a thick, unmanageable precipitate that makes phase separation difficult. What is causing this and how can I resolve it?

Answer: This is a very common problem when quenching reactions involving phosphorus-based reagents like POBr₃ with sodium hydroxide. The precipitate is typically a mixture of sodium phosphate salts which have poor solubility in the aqueous-organic mixture.

Solution: Instead of sodium hydroxide or sodium bicarbonate, consider quenching the reaction with a potassium carbonate (K₂CO₃) solution. Potassium phosphate salts are generally more soluble in water, which can prevent the formation of a thick precipitate and lead to a much cleaner phase separation.

Question: My isolated product has a persistent yellow or brown color, even after column chromatography on a small scale. How can I improve the color and purity on a larger scale?

Answer: Residual impurities are the likely cause of the color. While chromatography is effective at the lab scale, it is often not feasible for large-scale production. Consider the following purification strategies for scale-up:

  • Crystallization: Develop a robust crystallization protocol. This is the most common and effective method for purifying solids at scale. Screen various solvents and solvent mixtures to find conditions that provide good recovery and effectively reject impurities.

  • Activated Carbon Treatment: A treatment with activated carbon can be effective in removing colored impurities. This is typically done by stirring the product solution with a small amount of activated carbon for a period, followed by filtration.

  • Washes: Ensure your work-up includes effective washes to remove residual reagents and byproducts. A wash with a reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove colored bromine-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound using POBr₃?

A1: Phosphorus oxybromide (POBr₃) is a hazardous reagent that requires careful handling, especially on a larger scale. Key safety considerations include:

  • Moisture Sensitivity: POBr₃ reacts violently with water, releasing HBr gas. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: POBr₃ and its byproducts are corrosive. Ensure all materials of construction for the reactor and transfer lines are compatible.

  • Toxicity: HBr gas is toxic and corrosive. The reaction should be performed in a well-ventilated area, and appropriate scrubbing systems should be in place to neutralize any off-gassing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.

Q2: How do I choose an appropriate solvent for the scale-up of this reaction?

A2: The choice of solvent is critical for a successful scale-up. Key considerations include:

  • Reactivity: The solvent should be inert to the reaction conditions and reagents.

  • Boiling Point: A solvent with a suitable boiling point will allow for good temperature control.

  • Solubility: The starting material should be reasonably soluble in the solvent, and the product should ideally either crystallize out upon cooling or be easily extracted.

  • Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent.

  • Cost and Availability: For large-scale production, the cost and availability of the solvent are important factors.

Q3: What are the critical process parameters to monitor during the scale-up?

A3: Close monitoring of critical process parameters is essential for a safe, reproducible, and high-yielding process. These include:

  • Temperature: Monitor the internal reaction temperature closely, especially during the addition of POBr₃.

  • Addition Rate: Control the addition rate of the brominating agent to manage the exotherm.

  • Agitation Speed: Ensure consistent and effective mixing throughout the reaction.

  • Reaction Progress: Use in-process controls (e.g., HPLC, GC, or TLC) to monitor the consumption of the starting material and the formation of the product and any impurities.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Illustrative Pilot-Scale Reaction Parameters

ParameterLaboratory Scale (Illustrative)Pilot Scale (Illustrative)Key Considerations for Scale-Up
Starting Material (Methyl 4-hydroxy-6-methylnicotinate) 50 g5 kgEnsure consistent quality and purity of raw materials.
Solvent (e.g., Dichloromethane) 500 mL50 LSolvent volume may need to be optimized for efficient mixing and heat transfer.
POBr₃ (1.5 eq) 127 g12.7 kgProcure from a reliable source; handle with appropriate engineering controls.
Addition Time of POBr₃ 30 minutes2 - 4 hoursSlower addition is crucial to manage the exotherm in a larger reactor.
Reaction Temperature 0 °C to 25 °C0 °C to 25 °CMaintain strict temperature control using a robust cooling system.
Reaction Time 2 - 4 hours4 - 8 hoursReaction may be slower due to mass transfer limitations; monitor by IPC.
Work-up Quench Sat. NaHCO₃ or 1M NaOH10% K₂CO₃ solutionUse of K₂CO₃ is recommended to avoid precipitation of phosphate salts.
Typical Yield 80 - 90%75 - 85%A slight decrease in yield is common on scale-up; optimization is key.
Purification Silica Gel ChromatographyCrystallizationDevelop a robust crystallization protocol for efficient purification at scale.

Experimental Protocols

Illustrative Laboratory-Scale Synthesis of this compound
  • Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with methyl 4-hydroxy-6-methylnicotinate (50 g, 0.276 mol) and dichloromethane (500 mL).

  • Cooling: The mixture is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of phosphorus oxybromide (127 g, 0.442 mol, 1.5 eq) in dichloromethane (100 mL) is added dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC or HPLC.

  • Quenching: The reaction mixture is slowly and carefully poured into a vigorously stirred, pre-cooled (0 °C) saturated aqueous solution of sodium bicarbonate (500 mL).

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Illustrative Pilot-Scale Synthesis of this compound
  • Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and inerted with nitrogen.

  • Charging: The reactor is charged with methyl 4-hydroxy-6-methylnicotinate (5 kg, 27.6 mol) and dichloromethane (50 L). The mixture is agitated to ensure dissolution.

  • Cooling: The reactor jacket is cooled to bring the internal temperature of the batch to 0-5 °C.

  • Reagent Addition: A solution of phosphorus oxybromide (12.7 kg, 44.2 mol, 1.5 eq) in dichloromethane (10 L) is added via a dosing pump over a period of 2-4 hours. The addition rate is controlled to maintain the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 20-25 °C for 4-8 hours. The reaction is monitored by in-process HPLC analysis until the starting material is consumed.

  • Quenching: In a separate 200 L reactor, a solution of potassium carbonate (10 kg) in water (100 L) is prepared and cooled to 0-5 °C. The reaction mixture is slowly transferred into the potassium carbonate solution under vigorous agitation, ensuring the temperature of the quench mixture does not exceed 20 °C.

  • Work-up: The phases are allowed to separate, and the lower organic layer is transferred to a clean vessel. The aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with water (20 L) and then brine (20 L).

  • Solvent Swap and Crystallization: The dichloromethane is distilled off and replaced with a suitable crystallization solvent (e.g., isopropanol). The solution is heated to achieve a clear solution, then slowly cooled to induce crystallization. The resulting slurry is filtered, and the cake is washed with cold solvent.

  • Drying: The wet cake is dried in a vacuum oven at a suitable temperature to yield this compound.

Visualizations

experimental_workflow Experimental Workflow: Lab vs. Pilot Scale cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_start Start: Methyl 4-hydroxy-6-methylnicotinate (50g) lab_reaction Reaction with POBr3 in DCM lab_start->lab_reaction lab_quench Quench with NaHCO3 lab_reaction->lab_quench lab_workup Extraction & Drying lab_quench->lab_workup lab_purification Silica Gel Chromatography lab_workup->lab_purification lab_end Final Product lab_purification->lab_end pilot_start Start: Methyl 4-hydroxy-6-methylnicotinate (5kg) pilot_reaction Controlled Reaction with POBr3 in DCM pilot_start->pilot_reaction pilot_quench Quench with K2CO3 pilot_reaction->pilot_quench pilot_workup Phase Separation & Washes pilot_quench->pilot_workup pilot_purification Crystallization pilot_workup->pilot_purification pilot_end Final Product pilot_purification->pilot_end

Caption: Lab vs. Pilot Scale Workflow Comparison

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed at Scale check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Controlled? check_mixing->check_temp Yes improve_mixing Optimize Agitation check_mixing->improve_mixing No check_addition Is Reagent Addition Controlled? check_temp->check_addition Yes improve_temp Enhance Cooling/Slower Addition check_temp->improve_temp No check_completion Is Reaction Complete? check_addition->check_completion Yes improve_addition Decrease Addition Rate check_addition->improve_addition No extend_time Increase Reaction Time check_completion->extend_time No investigate_workup Investigate Work-up Losses check_completion->investigate_workup Yes improve_mixing->check_temp improve_temp->check_addition improve_addition->check_completion extend_time->investigate_workup

Caption: Troubleshooting Flowchart for Low Yield Issues

Validation & Comparative

A Comparative Guide to Alternatives for Methyl 4-bromo-6-methylnicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reagents for Cross-Coupling and C-H Functionalization Strategies

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the strategic introduction of substituents onto heterocyclic scaffolds is paramount. Methyl 4-bromo-6-methylnicotinate has long served as a reliable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. However, the pursuit of alternative reagents is driven by the need for varied reactivity, improved yields, milder reaction conditions, and the exploration of novel synthetic pathways. This guide provides a comprehensive comparison of alternative reagents to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Role of the Leaving Group: A Reactivity Comparison

The reactivity of Methyl 4-halo-6-methylnicotinate derivatives in common cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is primarily dictated by the nature of the halogen or pseudohalogen at the 4-position. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is a consequence of the bond dissociation energy of the carbon-leaving group bond and the ease of oxidative addition to the palladium(0) catalyst.

ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
Methyl 4-iodo-6-methylnicotinateIodo (I)Very HighHigh reactivity allows for milder reaction conditions and lower catalyst loadings.Often more expensive and less stable than bromo and chloro analogs.
This compound Bromo (Br) High Good balance of reactivity, stability, and cost. Widely commercially available. May require higher temperatures or catalyst loadings than the iodo analog.
Methyl 6-methyl-4-(triflyloxy)nicotinateTriflate (OTf)Moderate to HighGood alternative to halides, can be synthesized from the corresponding phenol.Triflyl group can be base-sensitive.
Methyl 4-chloro-6-methylnicotinateChloro (Cl)ModerateGenerally the most cost-effective and readily available halide.Often requires higher catalyst loadings, more specialized ligands, and harsher reaction conditions.

Experimental Data: A Head-to-Head Comparison

Table 1: Representative Yields in Suzuki-Miyaura Coupling

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-bromo -6-methylnicotinate (hypothetical)Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~85-95
Methyl 4-chloro -6-methylnicotinate (hypothetical)Phenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄Dioxane11024~70-85
4-Bromo -pyridine derivativeArylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃DME/H₂O801688
4-Chloro -pyridine derivativeArylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O1001875

Table 2: Representative Yields in Buchwald-Hartwig Amination

ElectrophileAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-bromo -6-methylnicotinate (hypothetical)MorpholinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene10012~80-90
Methyl 4-chloro -6-methylnicotinate (hypothetical)MorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄Dioxane11024~65-80
4-Bromo -pyridine derivativeAnilinePd₂(dba)₃ (1.5 mol%) / Xantphos (3 mol%)Cs₂CO₃Dioxane1102492
4-Chloro -pyridine derivativeAnilinePd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)K₂CO₃t-AmylOH1102485

Note: The hypothetical yields for this compound and its chloro-analog are estimated based on the performance of structurally similar compounds found in the literature. Actual yields may vary depending on the specific reaction conditions and substrates.

Beyond Halogens: Alternative Synthetic Strategies

Modern organic synthesis offers several powerful alternatives to the traditional cross-coupling of halo-pyridines. These methods can offer improved atom economy, fewer synthetic steps, and access to novel chemical space.

Direct C-H Functionalization

Direct C-H activation has emerged as a highly attractive strategy, as it circumvents the need for pre-functionalized starting materials. For the synthesis of 4-aryl-6-methylnicotinates, a palladium-catalyzed direct arylation of methyl 6-methylnicotinate could be employed.

Direct C-H Arylation Workflow

This approach offers a more atom-economical route to the desired products, though it may present challenges in regioselectivity and require careful optimization of reaction conditions.

C-H Borylation followed by Suzuki-Miyaura Coupling

Another powerful strategy involves the iridium-catalyzed C-H borylation of methyl 6-methylnicotinate to generate a boronate ester intermediate. This intermediate can then be subjected to a Suzuki-Miyaura coupling with an aryl halide. This two-step, one-pot approach allows for the late-stage introduction of diversity.

C-H Borylation/Suzuki Coupling Sequence

This method provides excellent control over the position of functionalization and is compatible with a wide range of functional groups.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from the corresponding 4-hydroxy derivative.

Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate [1] To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), were added EDCI (42.2 g, 220 mmol) and DMAP (1.22 g, 10.0 mmol) at room temperature. The solution was stirred under reflux conditions. After the complete disappearance of the starting material as monitored by thin-layer chromatography (TLC), the mixture was concentrated on a rotary evaporator. The residue was purified by silica gel column chromatography (DCM/MeOH = 20:1) to give methyl 4-hydroxy-6-methylnicotinate (29.5 g, 88% yield).

Step 2: Synthesis of this compound [1] To a DCM (150 mL) solution of methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol) was added POBr₃ (64.5 g, 225 mmol) in five portions at 0 °C. The solution was stirred at 35 °C until the complete disappearance of the starting material (monitored by TLC). The reaction mixture was concentrated on a rotary evaporator and then cooled to 0 °C. Ethanol and saturated NaHCO₃ aqueous solution were successively added dropwise until no gas was released. The mixture was extracted with brine (3 x 80 mL). The combined organic layers were dried over MgSO₄ and concentrated. The crude product was purified by silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 4:1) to yield this compound as a yellow solid (28.4 g, 82% yield).

General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyridine Derivative[2]

To a Schlenk flask containing the 4-bromopyridine derivative (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) was added the solvent (6 mL), and the mixture was stirred under an inert atmosphere for 30 min at room temperature. Then, the arylboronic acid (1.08 mmol), base (e.g., K₂CO₃, 1.972 mmol), and distilled H₂O (1.5 mL) were added. The reaction mixture was refluxed at 70–80 °C for 18–22 h. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 4-Chloropyridine Derivative[3]

A microwave vial is charged with the 4-chloropyridine derivative, an aniline or heterocyclic amine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane). The vial is sealed and heated in a microwave reactor for a specified time (e.g., 30 minutes). After cooling, the reaction mixture is filtered, concentrated, and purified by chromatography to afford the desired N-arylated product.

Conclusion

While this compound remains a versatile and effective reagent in organic synthesis, a range of viable alternatives offer distinct advantages. For reactions requiring higher reactivity, the corresponding iodo-derivative is a superior choice, albeit at a higher cost. For cost-sensitive, large-scale syntheses, the chloro-analog can be employed, though it often necessitates more robust catalytic systems and harsher conditions. Triflate derivatives provide a good balance of reactivity and accessibility.

Furthermore, modern synthetic methods such as direct C-H functionalization and C-H borylation/cross-coupling offer more atom-economical and convergent approaches to the desired 4-substituted-6-methylnicotinate products. The choice of reagent and synthetic strategy will ultimately depend on the specific requirements of the target molecule, including considerations of cost, scale, and functional group tolerance. This guide provides the foundational data and protocols to enable researchers to make informed decisions and design more efficient and innovative synthetic routes.

References

Comparative Guide to Analytical Methods for Purity Validation of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 4-bromo-6-methylnicotinate is a critical step in the synthesis of active pharmaceutical ingredients. The choice of analytical methodology is pivotal for accurate quantification and impurity profiling. This guide provides a comparative overview of common analytical techniques for validating the purity of this compound, complete with experimental protocols and performance data.

Comparison of Key Analytical Methods

The primary analytical techniques for assessing the purity of this compound and similar organic molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Analytical TechniquePrincipleTypical PerformanceAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.LOD: ~0.1 µg/mLLOQ: ~0.3 µg/mLLinearity (R²): >0.999Accuracy (Recovery): 98-102%Precision (RSD): <2%High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for routine quality control.Requires solubility in the mobile phase. May require derivatization for detection of certain impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.LOD: ~1 ng/µLLOQ: ~3 ng/µLLinearity (R²): >0.998Accuracy (Recovery): 95-105%Precision (RSD): <5%Excellent for separating and identifying volatile impurities. Provides structural information from mass spectra.Limited to thermally stable and volatile compounds. Derivatization may be necessary to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Quantitative NMR (qNMR) can provide high accuracy and precision without the need for a reference standard of the analyte.Provides structural confirmation of the main component and impurities. Can be a primary ratio method for quantification.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with 30% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 260 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injection: Split injection with a split ratio of 50:1.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.

  • Analysis: Identification of impurities is based on their retention times and comparison of their mass spectra with a spectral library (e.g., NIST). Purity can be estimated by the relative peak areas.

Quantitative NMR (qNMR) Spectroscopy

qNMR can be used for an accurate purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard. The following formula is used:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

The general workflow for the analysis and purity determination of a pharmaceutical intermediate like this compound can be visualized as follows:

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Purity Assessment Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (for HPLC/GC) Dissolution->Filtration NMR NMR Analysis Dissolution->NMR HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Chromatogram Chromatogram Analysis (Peak Integration) HPLC->Chromatogram GCMS->Chromatogram Spectrum Spectral Analysis (Structure & Purity) NMR->Spectrum Purity Purity Determination Chromatogram->Purity Spectrum->Purity Report Final Report Purity->Report

Caption: General workflow for purity validation.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. For comprehensive purity profiling, a combination of these techniques is often employed. For instance, HPLC is ideal for routine purity checks and quantification of non-volatile impurities, while GC-MS is excellent for identifying volatile organic impurities. NMR provides invaluable structural confirmation and can serve as a primary method for quantitative analysis.

Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For researchers and scientists, a combination of spectroscopic techniques provides the necessary evidence to elucidate and verify the molecular structure of synthesized compounds such as Methyl 4-bromo-6-methylnicotinate and its derivatives. This guide offers a comparative overview of key spectroscopic methods, presenting expected data, detailed experimental protocols, and a clear workflow for structural analysis.

Spectroscopic techniques are indispensable in pharmaceutical research, offering detailed insights into molecular structure, purity, and concentration.[1][2][3] For the structural elucidation of organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are among the most powerful and commonly employed methods.[4][5] Each technique provides unique and complementary information, and their combined application is crucial for unambiguous structure determination.[3][6]

Comparison of Key Spectroscopic Techniques

The structural confirmation of this compound, a substituted pyridine derivative, relies on piecing together information from various spectroscopic analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.[7][8]

    • ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

    • ¹³C NMR provides information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer information about its structure through fragmentation patterns.[9] For compounds containing bromine, the presence of two abundant isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern, which is a key diagnostic feature.[10]

The following sections detail the expected data from each of these techniques for this compound, along with generalized experimental protocols.

Data Presentation: Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9s1HH-2 (Pyridine Ring)
~7.8s1HH-5 (Pyridine Ring)
~3.9s3H-OCH₃ (Ester)
~2.6s3H-CH₃ (at C-6)
Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm). Predictions are based on analogous structures.[11]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~162C-6 (Pyridine Ring)
~152C-2 (Pyridine Ring)
~140C-5 (Pyridine Ring)
~128C-3 (Pyridine Ring)
~125C-4 (Pyridine Ring)
~53-OCH₃ (Ester)
~25-CH₃ (at C-6)
Solvent: CDCl₃. Predictions are based on analogous structures.[11]

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1730StrongC=O stretch (ester)
~1600-1450Medium-StrongC=C and C=N stretch (pyridine ring)
~1300-1100StrongC-O stretch (ester)
~1100-1000MediumC-Br stretch
Sample preparation: KBr pellet or thin film.[12][14]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
231~100%[M+2]⁺ (containing ⁸¹Br)
229~100%[M]⁺ (containing ⁷⁹Br)
200/202Variable[M - OCH₃]⁺
172/174Variable[M - COOCH₃]⁺
121Variable[M - Br - CO]⁺
The presence of peaks at m/z 229 and 231 with nearly equal intensity is a definitive indicator of a single bromine atom in the molecule.[10][15]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Alternatively, direct infusion via a heated probe or electrospray ionization (ESI) of a solution can be used.

  • Ionization: The sample molecules are ionized. In GC-MS, Electron Ionization (EI) is typically used. For ESI, the sample is dissolved in a suitable solvent and sprayed into the source, creating charged droplets that evaporate to yield ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the structural information obtained.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Elucidate Structure Data_Analysis->Structure_Elucidation Confirmation Confirm Structure Structure_Elucidation->Confirmation G cluster_structure This compound cluster_techniques Spectroscopic Information Structure Structure: C₈H₈BrNO₂ MW: 230.06 NMR NMR - C-H Framework - Proton Environments - Carbon Skeleton Structure->NMR IR IR - Functional Groups - C=O (ester) - C-Br bond Structure->IR MS MS - Molecular Weight (229/231) - Bromine Presence (M/M+2) - Fragmentation Structure->MS

References

A Comparative Guide to Catalyst Performance in Reactions with Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst performance in palladium-catalyzed cross-coupling reactions involving Methyl 4-bromo-6-methylnicotinate. Due to the specificity of available literature, this guide focuses on the Suzuki-Miyaura coupling, for which experimental data has been reported. For other key transformations such as the Heck, Buchwald-Hartwig, and Sonogashira reactions, a discussion of catalyst systems and performance is provided based on studies with structurally similar bromopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental in the synthesis of biaryl and heteroaryl nicotinates, which are valuable scaffolds in medicinal chemistry.

Comparative Data of Catalysts in Suzuki-Miyaura Coupling of this compound

While a broad comparative study with a wide range of catalysts for this specific substrate is not available in the public literature, patent literature provides examples of successful Suzuki-Miyaura couplings. The data from these examples is summarized below.

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Time (h)YieldReference
Pd(dppf)Cl₂·CH₂Cl₂(6-(difluoromethyl)-3-methoxypyridazin-4-yl)boronic acidK₃PO₄1,4-dioxane1002Not ReportedWO2024211834A1
Pd(dppf)Cl₂(5-chloro-2-(difluoromethoxy)pyridin-3-yl)boronic acidK₂CO₃1,4-dioxane / H₂O1004Not ReportedWO2024211836A2

Note: The yields for these specific reactions were not explicitly stated in the source documents. However, a similar Suzuki coupling reaction reported in WO2024211834A1 afforded a 50% yield.

General Considerations for Catalyst Selection in Suzuki-Miyaura Coupling of Bromopyridines

The performance of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient substrates like bromopyridines, the selection of an appropriate ligand is crucial to facilitate the oxidative addition step and promote efficient catalytic turnover.

  • Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

  • Ligands: Electron-rich and sterically bulky phosphine ligands are generally preferred for coupling aryl bromides. Ligands such as SPhos, XPhos, and RuPhos, often in the form of pre-formed palladium adducts (precatalysts), have shown high efficacy in the coupling of challenging heterocyclic substrates. The use of N-heterocyclic carbene (NHC) ligands has also been reported to be effective.

  • Bases: A variety of inorganic bases can be employed, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The choice of base can significantly impact the reaction rate and yield.

  • Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, and DMF are frequently used, often in combination with water.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂·CH₂Cl₂ (based on WO2024211834A1)

To a stirred solution of this compound (1.0 eq) and the respective boronic acid (1.1-1.5 eq) in 1,4-dioxane, the palladium catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.1 eq) and K₃PO₄ (2.0-3.0 eq) are added. The reaction mixture is degassed and backfilled with nitrogen three times. The mixture is then heated to 100 °C and stirred for 2 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂ (based on WO2024211836A2)

A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.1-0.2 eq) in a mixture of 1,4-dioxane and water is prepared. The reaction vessel is purged with nitrogen, and the mixture is heated to 100 °C for 4 hours. Upon completion, the reaction mixture is worked up following a standard aqueous extraction procedure and purified by chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Boronic Acid - Base - Solvent Catalyst Addition Add Palladium Catalyst Reactants->Catalyst Addition Degassing Degas and backfill with N2 Catalyst Addition->Degassing Heating Heat to specified temperature Degassing->Heating Stirring Stir for specified time Heating->Stirring Quenching Quench with water Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by chromatography Extraction->Purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Other Cross-Coupling Reactions: A Perspective Based on Similar Substrates

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For bromopyridine substrates, catalyst selection is critical to achieve good yields and regioselectivity.

  • Catalyst Systems:

    • Palladium Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ are commonly used.

    • Ligands: Both phosphine-based ligands (e.g., PPh₃, P(o-tol)₃) and N-heterocyclic carbene (NHC) ligands have been employed. For electron-deficient pyridines, electron-rich and bulky ligands can be beneficial.

    • Bases: Organic bases such as Et₃N and inorganic bases like K₂CO₃ are typical.

  • Expected Performance: The reactivity in Heck reactions can be influenced by the electronic nature of the bromopyridine. The electron-withdrawing character of the ester and the pyridine nitrogen in this compound may necessitate more active catalyst systems and higher reaction temperatures to achieve good conversion.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[1][2] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

  • Catalyst Systems:

    • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

    • Ligands: A wide variety of specialized phosphine ligands have been developed for this reaction, often being electron-rich and sterically hindered. Examples include biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and ferrocenyl-based ligands (e.g., Josiphos). The choice of ligand is often dependent on the nature of the amine coupling partner.

    • Bases: Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, and LiHMDS are typically required.

  • Expected Performance: The coupling of bromopyridines in Buchwald-Hartwig aminations can be challenging due to potential catalyst inhibition by the pyridine nitrogen. The use of specialized ligands that promote the desired C-N bond formation while minimizing side reactions is crucial for achieving high yields.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is a powerful tool for the synthesis of substituted alkynes.

  • Catalyst Systems:

    • Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic catalysts for this reaction.

    • Copper Co-catalyst: Traditionally, a copper(I) salt, such as CuI, is used as a co-catalyst to facilitate the transmetalation step.

    • Copper-Free Systems: To avoid issues associated with the use of copper, copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts with specialized ligands.

    • Bases: An amine base, such as Et₃N or i-Pr₂NH, is used to neutralize the HX generated during the reaction and often serves as the solvent.

  • Expected Performance: The Sonogashira coupling of bromopyridines is generally feasible. The choice between a traditional copper-catalyzed system and a copper-free protocol will depend on the functional group tolerance of the substrates and the desired reaction conditions.

Conclusion

For the specific substrate this compound, the Suzuki-Miyaura coupling using a Pd(dppf)Cl₂ catalyst has been demonstrated to be an effective method for C-C bond formation. While direct comparative data with other catalysts for this substrate is limited, the broader literature on the cross-coupling of bromopyridines suggests that a variety of palladium-based catalyst systems can be successfully employed. The choice of a specific catalyst and reaction conditions for Heck, Buchwald-Hartwig, and Sonogashira reactions would likely require optimization, drawing upon the established knowledge of catalyst performance with structurally related heterocyclic substrates. Further research into the catalytic transformations of this compound would be valuable to expand the synthetic toolbox for this versatile building block.

References

The Bromo Advantage: Why Methyl 4-bromo-6-methylnicotinate Outperforms its Chloro-Analogue in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and success. For scientists and drug development professionals working with substituted pyridine scaffolds, the choice between halogenated intermediates can significantly impact reaction outcomes. This guide provides a detailed comparison of Methyl 4-bromo-6-methylnicotinate and its chloro-analogue, Methyl 4-chloro-6-methylnicotinate, highlighting the distinct advantages of the bromo-derivative in key synthetic transformations, supported by established principles of chemical reactivity.

Executive Summary: Enhanced Reactivity for Broader Applications

The primary advantage of this compound lies in its superior reactivity in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. This fundamental difference in reactivity translates to several practical benefits in the laboratory:

  • Milder Reaction Conditions: The higher reactivity of the C-Br bond often allows for cross-coupling reactions to be conducted at lower temperatures and with shorter reaction times.

  • Higher Yields and Efficiency: The facility of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, typically leads to higher yields and greater overall efficiency for reactions involving the bromo-analogue.

  • Broader Catalyst and Substrate Scope: The greater reactivity of aryl bromides means that a wider range of palladium catalysts, including less activated ones, can be effectively employed. Furthermore, challenging substrates that may be unreactive as aryl chlorides can often be successfully coupled as their bromide counterparts.

  • Greater Versatility: The enhanced reactivity of this compound makes it a more versatile building block for a variety of important C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Comparative Reactivity in Cross-Coupling Reactions

The difference in reactivity between aryl bromides and chlorides is a well-documented phenomenon in organic chemistry. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. This trend is directly related to the bond dissociation energies of the carbon-halogen bond.

HalogenC-X Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
Cl~96Low
Br~81High

This difference in bond strength means that significantly more energy is required to cleave the C-Cl bond compared to the C-Br bond, making the oxidative addition of an aryl chloride to a palladium(0) complex a more challenging and often rate-limiting step.

Experimental Protocols

Synthesis of this compound

A practical synthesis of this compound can be achieved from the corresponding 4-hydroxy precursor.

Protocol:

  • To a solution of methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in dichloromethane (DCM), add phosphorus oxybromide (POBr₃) (1.5 eq) in portions at 0 °C.

  • Stir the solution at 35 °C until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture on a rotary evaporator and cool to 0 °C.

  • Carefully add ethanol and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases.

  • Wash the mixture with brine (3 x volume).

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate on a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield this compound.[1]

Representative Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of this compound makes it an ideal substrate for this transformation, often proceeding under milder conditions than its chloro-analogue.

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

  • Dissolve the solids in a suitable solvent, such as toluene or THF.

  • Add an amine base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Advantage: Reaction Pathways

The following diagrams illustrate the key mechanistic step where the bromo-analogue holds an advantage and a typical experimental workflow.

Figure 1: Comparative Oxidative Addition Step

Sonogashira_Workflow start Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Amine Base - Solvent reaction Reaction under Inert Atmosphere (Room Temp or Heat) start->reaction 1 workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O or NH₄Cl(aq) reaction->workup 2 purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification 3 product Final Product: Methyl 4-(alkynyl)-6-methylnicotinate purification->product 4 caption Figure 2: General Sonogashira Coupling Workflow

Figure 2: General Sonogashira Coupling Workflow

Conclusion

For researchers engaged in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science, the choice of starting materials is paramount. This compound offers a clear advantage over its chloro-analogue due to its enhanced reactivity in palladium-catalyzed cross-coupling reactions. This heightened reactivity translates into milder reaction conditions, higher yields, and a broader scope of potential applications, making it a more versatile and efficient building block for the synthesis of novel compounds. While the chloro-analogue may be a more cost-effective option in some instances, the synthetic advantages offered by the bromo-derivative often outweigh the initial cost considerations, particularly in the context of complex, multi-step syntheses where efficiency and yield are critical.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Methyl 4-bromo-6-methylnicotinate. Due to the absence of specific validated methods for this compound in the public domain, this document presents a prospective comparison based on the analysis of structurally similar compounds and established analytical principles. The experimental data presented herein is illustrative and intended to guide method development and selection.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for non-volatile and thermally labile compounds.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[2] The choice between HPLC and GC-MS for the analysis of this compound will depend on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.

Comparative Performance Data

The following table summarizes the anticipated performance characteristics of hypothetical HPLC and GC-MS methods for the analysis of this compound. This data is based on typical performance for similar analytes and should be validated for specific applications.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL5 - 30 ng/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Analysis Time 10 - 20 minutes15 - 30 minutes
Sample Volatility Requirement Not requiredRequired
Thermal Stability Requirement Not requiredRequired

Experimental Protocols

Detailed methodologies for hypothetical HPLC and GC-MS analysis are provided below. These protocols serve as a starting point for method development and optimization.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method utilizes reversed-phase chromatography with UV detection, a common approach for the analysis of aromatic esters.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Start with 30% Acetonitrile, increase to 80% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in Acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Dissolve the sample in Acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is suitable for the analysis of thermally stable and volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.[5]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

Workflow Diagram

The following diagram illustrates the general workflow for both HPLC and GC-MS analysis of this compound.

Analytical Workflow Figure 1: General Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_hplc HPLC cluster_gcms GC-MS cluster_data Data Processing & Reporting Weighing Weighing of Sample/Standard Dissolving Dissolving in Appropriate Solvent Weighing->Dissolving Dilution Serial Dilution to Working Concentrations Dissolving->Dilution Filtering Filtering (HPLC) Dilution->Filtering for HPLC GCMS_Inject Injection into GC Dilution->GCMS_Inject HPLC_Inject Injection into HPLC Filtering->HPLC_Inject HPLC_Separation Separation on C18 Column HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect Integration Peak Integration HPLC_Detect->Integration GCMS_Separation Separation on Capillary Column GCMS_Inject->GCMS_Separation GCMS_Detect MS Detection GCMS_Separation->GCMS_Detect GCMS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are viable techniques for the analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique that is suitable for routine quality control analysis where high sensitivity is not the primary concern. Its major advantage is that it does not require the analyte to be volatile or thermally stable.[2][6]

  • GC-MS offers higher sensitivity and selectivity, making it the preferred method for trace analysis and impurity profiling.[2] The mass spectrometric detection provides structural information, which is invaluable for peak identification and confirmation. However, it requires the analyte to be thermally stable and sufficiently volatile.

For the analysis of this compound, GC-MS is likely to provide lower detection limits and more definitive identification. However, HPLC-UV offers a simpler and often faster alternative for routine quantitative analysis, provided that the analyte is not thermally labile and does not co-elute with interfering compounds. Method development and validation are crucial to ensure the selected technique is fit for its intended purpose.

References

Benchmarking the Reactivity of Methyl 4-bromo-6-methylnicotinate: A Comparative Guide for Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-6-methylnicotinate is a versatile building block in medicinal chemistry and materials science, offering a strategic point for molecular diversification. Its reactivity is governed by the electronic and steric environment of the pyridine ring, influenced by the electron-withdrawing methyl ester and the electron-donating methyl group. This guide provides a comparative analysis of the reactivity of this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNA r). The information presented herein is intended to assist researchers in selecting optimal conditions and predicting outcomes for their synthetic endeavors.

Comparative Reactivity Overview

The reactivity of the bromine atom at the 4-position of the pyridine ring in this compound is modulated by the opposing electronic effects of the substituents. The electron-withdrawing methyl nicotinate group at the 3-position enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the electron-donating methyl group at the 6-position can have a modest deactivating effect.

This section presents a comparative summary of the typical reactivity of this compound and similar substrates in various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The data is compiled from literature sources and represents typical outcomes under optimized conditions.

Table 1: Comparative Yields in Palladium-Catalyzed Cross-Coupling Reactions
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8012Estimated 70-90%
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001695%
Methyl 2-bromonicotinate4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285%
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF606Estimated 60-80%
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF80492%
4-BromopyridinePhenylacetylenePd(OAc)₂/XPhosCs₂CO₃Dioxane1001885%
This compound MorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane11024Estimated 65-85%
4-BromopyridineAnilinePd(OAc)₂/BINAPNaOtBuToluene1001890%
2-Bromo-6-methylpyridineCyclohexylaminePd(OAc)₂/RuPhosK₂CO₃t-BuOH1001288%

Estimated yields for this compound are based on the reactivity of structurally similar bromopyridines and the electronic effects of the substituents.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the key reactions discussed.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of C-C bonds.

General Procedure: To a solution of this compound (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system like 1,4-dioxane and water (4:1, 5 mL) is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[1][2]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Degas and Heat (80-100 °C) A->F B Arylboronic Acid B->F C Base (e.g., K2CO3) C->F D Pd Catalyst (e.g., Pd(PPh3)4) D->F E Solvent (Dioxane/H2O) E->F G Quench with H2O F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K Coupled Product J->K

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

This reaction facilitates the formation of a C(sp²)-C(sp) bond.[3]

General Procedure: A mixture of this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol) is prepared in a suitable solvent, typically THF or DMF (5 mL), containing an amine base such as triethylamine (2.0 mmol). The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 4-12 hours. Upon completion, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography.[4][5]

Catalytic Cycle of Sonogashira Coupling

G Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-Br) Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Pd(II) Complex->Alkynyl Pd(II) Complex Transmetalation Alkynyl Pd(II) Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Alkynyl Pd(II) Complex->Coupled Product Cu(I) Acetylide Cu(I) Acetylide Cu(I) Acetylide->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I) Acetylide + Cu(I), Base Base Base

Sonogashira Coupling Catalytic Cycle
Buchwald-Hartwig Amination

This reaction is a versatile method for constructing C-N bonds.[6]

General Procedure: In a glovebox or under an inert atmosphere, a vial is charged with this compound (1.0 mmol), an amine (1.2 mmol), a strong base such as Cs₂CO₃ or NaOtBu (1.4 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol). A dry, degassed solvent like dioxane or toluene (5 mL) is added. The vial is sealed and heated to 80-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with a solvent, filtered, and the filtrate is concentrated. The crude product is then purified by chromatography.[7][8]

Logical Flow of Buchwald-Hartwig Amination

G cluster_reactants Reactants & Catalysts cluster_cycle Catalytic Cycle ArylHalide This compound OxidativeAddition Oxidative Addition of Ar-Br to Pd(0) ArylHalide->OxidativeAddition Amine Primary or Secondary Amine AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination Base Strong Base (e.g., Cs2CO3) Base->AmineCoordination Pd_Precatalyst Pd Precatalyst Pd_Precatalyst->OxidativeAddition Ligand Phosphine Ligand Ligand->OxidativeAddition OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->OxidativeAddition Regeneration of Pd(0) Product Aminated Product ReductiveElimination->Product

Buchwald-Hartwig Amination Process
Nucleophilic Aromatic Substitution (SNA r)

SNA r reactions are favorable on electron-deficient aromatic rings.[9]

General Procedure: this compound (1.0 mmol) is dissolved in a polar aprotic solvent such as DMSO or DMF (5 mL). A strong nucleophile, for instance, sodium methoxide (1.5 mmol), is added, and the mixture is heated to a temperature between 80 °C and 150 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent. The organic phase is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.[10]

SNA r Reaction Pathway

G Reactant Ar-Br Intermediate Meisenheimer Complex [Ar(Br)Nu]- Reactant->Intermediate Addition Nucleophile Nu- Nucleophile->Intermediate Product Ar-Nu Intermediate->Product Elimination LeavingGroup Br- Intermediate->LeavingGroup

Nucleophilic Aromatic Substitution Mechanism

Conclusion

This compound demonstrates versatile reactivity in a range of important synthetic transformations. Its electronic properties make it a suitable substrate for palladium-catalyzed cross-coupling reactions, with expected good to excellent yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under appropriate conditions. The electron-deficient nature of the pyridine ring also predisposes it to nucleophilic aromatic substitution with strong nucleophiles, although this often requires more forcing conditions compared to more activated systems. The choice of reaction conditions, including catalyst, ligand, base, and solvent, is critical for achieving optimal results and should be tailored to the specific coupling partners and desired product. This guide provides a foundational framework for researchers to design and execute successful synthetic strategies utilizing this valuable building block.

References

The Strategic Balancing Act: A Cost-Benefit Analysis of Methyl 4-bromo-6-methylnicotinate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical and specialty chemical manufacturing, the selection of building blocks is a critical decision with far-reaching implications for process efficiency, scalability, and ultimately, the economic viability of a product. Methyl 4-bromo-6-methylnicotinate has emerged as a versatile intermediate, prized for its utility in carbon-carbon bond formation through cross-coupling reactions. However, its adoption in large-scale synthesis necessitates a thorough cost-benefit analysis, particularly when compared to alternative halogenated pyridines. This guide provides an objective comparison of this compound with its chloro-analogue, supported by available data on synthesis, cost, and reactivity.

Executive Summary

This compound offers distinct advantages in terms of reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, potentially leading to increased throughput and reduced operational costs. However, the higher upfront cost of the brominated starting materials compared to their chlorinated counterparts presents a significant financial consideration. The decision to employ the bromo-derivative on an industrial scale is therefore a strategic one, balancing the raw material expenditure against the potential for downstream process efficiencies and improved overall yield.

Comparative Analysis of Synthesis and Cost

The primary synthesis of this compound and its chloro-analogue typically proceeds from a common precursor, Methyl 4-hydroxy-6-methylnicotinate. The choice of halogenating agent dictates the final product.

Synthesis of Halogenated Intermediates
IntermediatePrecursorReagentSolventYieldReference
This compound Methyl 4-hydroxy-6-methylnicotinatePOBr₃DCM82%[1]
Methyl 4-chloro-6-methylnicotinate 4-Hydroxy-6-methylnicotinic acidPOCl₃-91%

While the synthesis of the chloro-analogue appears to have a higher reported yield in this specific instance, it is important to note that reaction conditions can be further optimized for large-scale production. The cost of the halogenating agent is also a factor, with phosphorus oxychloride (POCl₃) generally being more cost-effective than phosphorus oxybromide (POBr₃) on an industrial scale.

Cost Comparison of Halogenated Pyridines and Precursors

The following table provides a snapshot of the current lab-scale pricing for the key compounds. It is crucial to recognize that bulk pricing for large-scale manufacturing will be significantly different and subject to negotiation with suppliers.

CompoundCAS NumberSupplier Example(s)Price (USD/g) - Small Quantity
This compound 886372-03-8Sigma-Aldrich, CymitQuimica~$23 - $37
Methyl 4-chloro-6-methylnicotinate 886372-05-0Biosynth~$35.40
6-Methylnicotinic acid (precursor)3222-47-7Sigma-Aldrich, Cenmed~$22.72 (USP Ref. Std.)

Note: Prices are indicative and based on small-quantity catalogue listings. Bulk pricing will be substantially lower.

The Critical Role of Reactivity in Downstream Processes

The primary justification for the additional cost of this compound lies in its superior reactivity in cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.

Logical Workflow for a Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Halogenated Pyridine (Bromo or Chloro) F Reaction Mixture A->F B Boronic Acid/Ester B->F C Palladium Catalyst + Ligand C->F D Base D->F E Solvent E->F G Heating/Stirring F->G H Coupled Product G->H I Workup & Purification H->I J Final Product I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The higher reactivity of the bromo-compound can lead to:

  • Lower Catalyst Loading: Less of the expensive palladium catalyst may be required to achieve the desired conversion, leading to direct cost savings and a more sustainable process.

  • Milder Reaction Conditions: Reactions may proceed at lower temperatures, reducing energy consumption and potentially minimizing the formation of thermally induced byproducts.

  • Shorter Reaction Times: Faster reaction kinetics can significantly increase the throughput of a manufacturing plant, a critical factor in large-scale production campaigns.

  • Higher Yields: Improved efficiency can lead to higher yields of the desired product, which directly impacts the overall cost-effectiveness.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the supplementary information of a research article.

To a solution of Methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol) in DCM (150 mL) was added POBr₃ (64.5 g, 225 mmol) in five portions at 0 °C. The solution was stirred at 35 °C until the complete disappearance of the starting material (monitored by TLC). The reaction mixture was concentrated on a rotary evaporator and then cooled to 0 °C. Ethanol and saturated NaHCO₃ aqueous solution were successively added dropwise until no gas was released. The mixture was washed with brine three times (80 mL × 3). The combined organic layers were dried over MgSO₄ and concentrated. The crude product was purified by silica gel column chromatography (PE/EA = 4:1 by volume) to yield this compound as a yellow solid (28.4 g, 82% yield). [1]

Synthesis of Methyl 4-chloro-6-methylnicotinate

This protocol is based on a documented synthesis route.

4-hydroxy-6-methylnicotinic acid (3.26 g, 19 mmol) was dissolved in phosphorus oxychloride and refluxed for 2 hours. After cooling, the excess phosphorus oxychloride was distilled off. The residue was cooled in an ice bath, and 30 mL of anhydrous methanol was added. The mixture was stirred overnight at room temperature. The solvent was distilled off, and the residue was diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed three times with brine and dried over anhydrous magnesium sulfate. The filtrate was concentrated, and the product was purified by flash column chromatography (0-20% ethyl acetate/petroleum ether) to give 3.23 g (91%) of a white solid.

Cost-Benefit Decision Framework

The decision to use this compound in a large-scale synthesis campaign can be guided by the following logical framework:

Decision_Framework cluster_cost Cost Analysis cluster_benefit Benefit Analysis (Downstream) Cost_Bromo Cost of This compound Decision Decision Point Cost_Bromo->Decision Cost_Chloro Cost of Methyl 4-chloro-6-methylnicotinate Cost_Chloro->Decision Reactivity Higher Reactivity Catalyst Lower Catalyst Loading Reactivity->Catalyst Conditions Milder Reaction Conditions Reactivity->Conditions Time Shorter Reaction Time Reactivity->Time Yield Higher Overall Yield Reactivity->Yield Catalyst->Decision Conditions->Decision Time->Decision Yield->Decision Select_Bromo Select Bromo-Intermediate Decision->Select_Bromo Benefits Outweigh Cost Select_Chloro Select Chloro-Intermediate Decision->Select_Chloro Cost Outweighs Benefits

Caption: Decision framework for selecting a halogenated intermediate.

Conclusion

The choice between this compound and its chloro-analogue for large-scale synthesis is not straightforward and requires a case-by-case evaluation. While the initial procurement cost of the bromo-compound is higher, the potential for significant downstream processing advantages, including reduced catalyst usage, milder conditions, and increased throughput, can offset this initial investment and lead to a more cost-effective and efficient overall manufacturing process. For high-value products where process efficiency and yield are paramount, the superior reactivity of this compound makes it a compelling strategic choice for drug development professionals and process chemists. Conversely, for cost-sensitive syntheses where the downstream reaction is less demanding, the more economical chloro-analogue may be the more prudent option. A thorough process development and cost analysis, including pilot-scale runs, is recommended to make an informed decision based on the specific requirements of the target molecule.

References

Safety Operating Guide

Proper Disposal of Methyl 4-bromo-6-methylnicotinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Methyl 4-bromo-6-methylnicotinate, a halogenated pyridine derivative, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its proper disposal.

Waste Identification and Classification

This compound must be classified as a hazardous waste due to its chemical properties. It falls into the category of halogenated organic compounds , which are subject to stringent disposal regulations.[1][2][3] As a derivative of pyridine, it is also considered a hazardous substance that should not be disposed of via municipal waste or wastewater systems.[4][5]

Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[2][3][6] This container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure, tight-fitting lid.[5][6]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][6] All constituents and their approximate concentrations should be listed if it is a mixed waste stream.[3]

  • Avoid Mixing : Do not mix this compound with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible chemicals.[2][7]

Waste Segregation Workflow

On-site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be:

  • Cool, dry, and well-ventilated.[8]

  • Away from sources of ignition.[8]

  • Stored in secondary containment to prevent spills.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Contain the Spill : Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[5][6]

  • Collect and Package : Carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as hazardous waste.[5][6]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]

Spill_Response Spill_Occurs Spill of Methyl 4-bromo-6-methylnicotinate Evacuate Evacuate Area & Increase Ventilation Spill_Occurs->Evacuate Contain Contain with Inert Absorbent Material Evacuate->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Label_Waste Label as Hazardous Waste Collect->Label_Waste Decontaminate Decontaminate Spill Area Label_Waste->Decontaminate Report Report to EHS Decontaminate->Report

References

Essential Safety and Operational Guide for Handling Methyl 4-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Methyl 4-bromo-6-methylnicotinate (CAS: 886372-03-8). Adherence to these procedures is critical to ensure a safe laboratory environment and to maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The signal word for this chemical is Warning .[1]

Due to its potential as a skin, eye, and respiratory irritant, and its nature as a powdered or crystalline substance, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.[2]
Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.[2]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[3] For prolonged contact, double gloving is recommended.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][4]

Step-by-Step Handling and Operational Plan

This workflow is designed to minimize exposure and ensure safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_area Designate Handling Area (Chemical Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment (Spatulas, Weighing Boats, etc.) gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Equipment transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste store Store Compound at 2-8°C (Inert Atmosphere) dispose_waste->store

Fig 1. Step-by-step workflow for handling this compound.
Experimental Protocol

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all required PPE as detailed in the table above and inspect for any damage.

    • Gather all necessary laboratory equipment, such as spatulas, weighing paper or boats, and the reaction vessel.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.

    • When handling the solid, avoid creating dust.

    • If the compound needs to be transferred, do so carefully to prevent spillage.

  • Cleanup and Storage:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated materials, including gloves and weighing papers, as outlined in the disposal plan.

    • Store the compound in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere.[1]

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

Disposal Plan for this compound cluster_waste_collection Waste Collection cluster_waste_container Waste Container cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weighing Paper) halogenated_container Designated 'Halogenated Organic Waste' Container solid_waste->halogenated_container liquid_waste Unused Compound/Solutions liquid_waste->halogenated_container waste_management Arrange for Pickup by Certified Waste Management halogenated_container->waste_management

Fig 2. Logical flow for the proper disposal of waste.
Disposal Protocol

  • Waste Segregation: Do not mix halogenated organic waste with other chemical waste streams.

  • Containerization:

    • Collect all solid waste, such as contaminated gloves, weighing paper, and paper towels, in a designated, clearly labeled "Halogenated Organic Waste" container.[3][5]

    • Collect any unused compound or solutions containing the compound in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[3][5]

  • Storage of Waste: Store waste containers in a well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the waste through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain. [3][5]

By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with this compound and ensure a secure research environment. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.